Vinorelbine-d3 (ditartrate)
Description
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Structure
2D Structure
Properties
Molecular Formula |
C53H66N4O20 |
|---|---|
Molecular Weight |
1082.1 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12R)-16-ethyl-12-(trideuteriomethoxycarbonyl)-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28?,37-,38+,39+,42+,43+,44+,45-;2*1-,2-/m011/s1/i6D3;; |
InChI Key |
CILBMBUYJCWATM-KOEFNMNZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)[C@]1(CC2CN(CC(=C2)CC)CC3=C1NC4=CC=CC=C34)C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Vinorelbine-d3 (ditartrate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Vinorelbine, a semi-synthetic vinca alkaloid, with a particular focus on its deuterated analogue, Vinorelbine-d3 (ditartrate). Vinorelbine exerts its potent anti-neoplastic effects primarily by disrupting microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells. This document details the molecular interactions of Vinorelbine with tubulin, its impact on microtubule polymerization and dynamics, and the downstream cellular consequences, including cell cycle arrest and the activation of apoptotic signaling pathways. The potential implications of deuterium substitution on the pharmacokinetic and pharmacodynamic profile of Vinorelbine are also discussed. Quantitative data from various studies are summarized in tabular format for ease of comparison, and key experimental methodologies are described. Signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate a deeper understanding of the complex processes involved.
Introduction
Vinorelbine is a third-generation vinca alkaloid chemotherapeutic agent widely used in the treatment of various malignancies, most notably non-small cell lung cancer (NSCLC) and breast cancer.[1][2] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule function, which is critical for cell division.[1][2][3] Vinorelbine-d3 (ditartrate) is a deuterated form of Vinorelbine. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a strategy employed in drug development to potentially modify the metabolic and pharmacokinetic properties of a compound, which may lead to an improved therapeutic index. This guide will delve into the core mechanisms of Vinorelbine's action and explore the scientific rationale behind the development of its deuterated analogue.
Interaction with Tubulin and Microtubules
The fundamental target of Vinorelbine is tubulin, the protein subunit that polymerizes to form microtubules. Microtubules are dynamic cytoskeletal structures essential for various cellular processes, including the formation of the mitotic spindle during cell division.
Binding to Tubulin
Vinorelbine binds to the β-tubulin subunit at the vinca domain, which is located near the GTP-binding site.[3] This binding is rapid and reversible.[3] The interaction of Vinorelbine with tubulin heterodimers induces a conformational change that promotes tubulin self-association into spiral aggregates, thereby preventing their incorporation into microtubules.[2]
While the affinity of the initial drug binding to tubulin heterodimers (K1) is similar for Vinorelbine, Vinblastine, and Vincristine, the overall affinity (K1K2), which also accounts for the affinity of liganded heterodimers for the growing spiral polymers (K2), is lowest for Vinorelbine.[2][4] This suggests that while the initial binding is comparable, the subsequent steps of tubulin aggregation are less favored with Vinorelbine compared to other vinca alkaloids.
Table 1: Relative Tubulin Binding Affinities of Vinca Alkaloids
| Vinca Alkaloid | Overall Affinity (K1K2) for Tubulin |
| Vincristine | Highest |
| Vinblastine | Intermediate |
| Vinorelbine | Lowest |
Source: Biochemistry, 1996.[2][4]
Effects on Microtubule Dynamics
At low concentrations, Vinorelbine suppresses microtubule dynamics, a process characterized by alternating phases of growth (polymerization) and shortening (depolymerization) known as dynamic instability. This suppression is a key aspect of its anti-mitotic activity.[1][3] Specifically, Vinorelbine has been shown to:
-
Slow the microtubule growth rate. [3]
-
Increase the duration of the growth phase. [3]
-
Reduce the duration of the shortening phase. [3]
-
Increase the time microtubules spend in an attenuated or paused state. [3]
At higher concentrations, Vinorelbine leads to the net depolymerization of microtubules.[3]
Table 2: Quantitative Effects of Vinorelbine on Microtubule Dynamics
| Parameter | Control | Vinorelbine (0.4 µM) |
| Growth Rate (µm/min) | 1.8 ± 0.6 | 1.0 ± 0.4 |
| Shortening Rate (µm/min) | 27.2 ± 9.8 | 20.1 ± 11.2 |
| Catastrophe Frequency (events/s) | 0.019 | 0.010 |
| Rescue Frequency (events/s) | 0.043 | 0.026 |
| Time Spent Growing (%) | 71 | 82 |
| Time Spent Shortening (%) | 5 | 3 |
| Time Spent Paused (%) | 24 | 15 |
Data adapted from a study on the effects of vinflunine and vinorelbine on microtubule dynamic instability.[3]
Cellular Consequences of Microtubule Disruption
The interference with microtubule dynamics by Vinorelbine has profound effects on cellular processes, ultimately leading to cell death.
Mitotic Arrest
The suppression of microtubule dynamics disrupts the formation and function of the mitotic spindle. This prevents the proper alignment and segregation of chromosomes during mitosis, leading to an arrest of the cell cycle at the G2/M phase.[1] This mitotic block is a primary contributor to the cytotoxic effects of Vinorelbine.
Caption: Vinorelbine-induced G2/M cell cycle arrest pathway.
Induction of Apoptosis
Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis. The disruption of the mitotic spindle activates a cascade of signaling events that converge on the mitochondria, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates caspases, the key executioners of apoptosis, resulting in programmed cell death.
Caption: Downstream signaling leading to apoptosis.
The Role of Deuteration in Vinorelbine-d3
The "d3" in Vinorelbine-d3 signifies that three hydrogen atoms in the molecule have been replaced by deuterium. This substitution is typically made at sites susceptible to metabolic oxidation. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." This effect can slow down the rate of metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family.
The primary rationale for developing deuterated drugs is to improve their pharmacokinetic profile. Potential advantages of deuteration may include:
-
Reduced rate of metabolism: This can lead to a longer plasma half-life and increased drug exposure (Area Under the Curve - AUC).
-
Altered metabolite profile: Deuteration can shift metabolism away from the formation of potentially toxic or inactive metabolites.
-
Improved safety and tolerability: A more predictable pharmacokinetic profile can lead to a better safety margin.
While specific pharmacokinetic data for Vinorelbine-d3 versus Vinorelbine is not yet widely available in the public domain, the general principles of deuteration suggest that Vinorelbine-d3 may exhibit a modified metabolic fate compared to its non-deuterated counterpart.
Quantitative Data on Vinorelbine Activity
The cytotoxic efficacy of Vinorelbine has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
Table 3: IC50 Values of Vinorelbine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 27.40 |
| Calu-6 | Non-Small Cell Lung Cancer | 10.01 |
| H1792 | Non-Small Cell Lung Cancer | 5.639 |
| HeLa | Cervical Cancer | 1.25 |
| JEG3 | Choriocarcinoma | < 100 |
| HTR-8/svneo | Trophoblast | < 1000 |
Sources: Various publications.[3][5][6]
Key Experimental Protocols
Tubulin Polymerization Assay
This assay is used to directly measure the effect of a compound on the in vitro polymerization of purified tubulin.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
-
Methodology:
-
Purified tubulin is incubated in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) at 37°C.
-
GTP is added to initiate polymerization.
-
The test compound (e.g., Vinorelbine) or vehicle control is added at various concentrations.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Inhibition or enhancement of polymerization is determined by comparing the polymerization curves of the compound-treated samples to the control.
-
Caption: Workflow for a tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The amount of fluorescence is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.
-
Methodology:
-
Cells are cultured and treated with Vinorelbine or a vehicle control for a specified period.
-
Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol) to permeabilize the cell membrane.
-
The cells are treated with RNase to prevent staining of RNA.
-
The cells are stained with a DNA-binding fluorescent dye (e.g., propidium iodide).
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
Vinorelbine's mechanism of action is centered on its ability to disrupt microtubule dynamics by binding to β-tubulin. This leads to a cascade of events, including the suppression of microtubule polymerization, mitotic arrest at the G2/M phase, and the induction of apoptosis. The development of Vinorelbine-d3 (ditartrate) represents a rational drug design approach aimed at potentially improving the pharmacokinetic properties of the parent compound through the kinetic isotope effect. Further research into the specific metabolic and pharmacokinetic profile of Vinorelbine-d3 will be crucial in determining its potential clinical advantages. This in-depth understanding of Vinorelbine's molecular and cellular effects is essential for the continued development and optimization of vinca alkaloid-based cancer therapies.
References
- 1. Vinorelbine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Energetics of vinca alkaloid interactions with tubulin isotypes: implications for drug efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanism of vinorelbine-induced radiosensitization of human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction of vinca alkaloids with tubulin: a comparison of vinblastine, vincristine, and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Vinorelbine-d3 (ditartrate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Vinorelbine-d3 (ditartrate), a deuterated analog of the anti-mitotic agent Vinorelbine. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Introduction
Vinorelbine is a semi-synthetic vinca alkaloid derived from the coupling of catharanthine and vindoline, natural products of the Madagascar periwinkle, Catharanthus roseus.[1][2] It functions as an anti-mitotic agent by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][4][5][6] Vinorelbine-d3 (ditartrate) is a stable isotope-labeled version of Vinorelbine ditartrate, where three hydrogen atoms have been replaced by deuterium.[3][7] This isotopic labeling is a valuable tool in pharmaceutical research, particularly for absorption, distribution, metabolism, and excretion (ADME) studies, as it allows for the differentiation and quantification of the drug from its endogenous counterparts.[3]
Synthesis of Vinorelbine-d3 (ditartrate)
The synthesis of Vinorelbine-d3 (ditartrate) follows the established semi-synthetic route for Vinorelbine, with the introduction of deuterium atoms at a specific stage. While a precise, publicly available protocol for the deuterated synthesis is limited, the general methodology involves the coupling of catharanthine and vindoline, followed by rearrangement and salt formation. The deuterium labeling is likely achieved through the use of a deuterated reagent during the synthesis.
General Synthetic Scheme
A plausible synthetic pathway is outlined below, based on known methods for Vinorelbine synthesis.
Caption: General workflow for the synthesis of Vinorelbine-d3 (ditartrate).
Experimental Protocols
While a specific protocol for Vinorelbine-d3 is not publicly detailed, the following outlines the key steps based on the synthesis of the non-deuterated compound. The introduction of deuterium is likely accomplished in Step 2 by using a deuterated reducing agent.
Step 1: Coupling of Catharanthine and Vindoline
-
Catharanthine tartrate and vindoline are used as starting materials.
-
The reaction is typically carried out in the presence of ferric trichloride (FeCl3) and hydrochloric acid (HCl).[8]
-
This step leads to the formation of an anhydrovinblastine intermediate.
Step 2: Reduction
-
The intermediate from Step 1 is reacted with a reducing agent.
-
To introduce the deuterium label, a deuterated reducing agent such as sodium borodeuteride (NaBD4) would likely be used in place of sodium borohydride (NaBH4). This is the most probable step for deuterium incorporation.
-
This reduction yields dehydrated vinblastine.[8]
Step 3: Ring Opening and Rearrangement
-
The dehydrated vinblastine undergoes ring-opening and rearrangement when treated with trifluoroacetic anhydride.[8]
-
This step forms the core structure of Vinorelbine.
Step 4: Salt Formation
-
The resulting Vinorelbine-d3 base is then reacted with tartaric acid to form the more stable ditartrate salt.
Characterization of Vinorelbine-d3 (ditartrate)
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized Vinorelbine-d3 (ditartrate). The following analytical techniques are typically employed.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅₃H₆₃D₃N₄O₂₀ |
| Molecular Weight | 1082.12 g/mol |
| Appearance | Off-white powder |
| Purity (by HPLC) | ≥98% |
| Solubility | Soluble in water (10 mg/mL) and DMSO (100 mg/mL) |
Data sourced from commercial suppliers of Vinorelbine-d3 (ditartrate) and Vinorelbine ditartrate salt hydrate.[7][9]
Spectroscopic and Chromatographic Data
Detailed spectroscopic and chromatographic data are crucial for structural elucidation and purity assessment. While specific datasets for Vinorelbine-d3 (ditartrate) are not widely published, the expected analytical profile is described below.
| Analytical Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum would be complex, characteristic of the Vinorelbine structure. The signals corresponding to the positions of deuterium incorporation would be absent or significantly reduced in intensity. |
| ¹³C NMR | The carbon-13 NMR spectrum would confirm the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | ESI-MS would show a molecular ion peak corresponding to the mass of the deuterated compound (C₄₅H₅₁D₃N₄O₈ for the free base), confirming the incorporation of three deuterium atoms. |
| High-Performance Liquid Chromatography (HPLC) | A reversed-phase HPLC method would be used to determine the purity of the compound. A typical mobile phase might consist of an ammonium formate buffer and methanol.[10] The retention time would be very similar to that of the non-deuterated standard. |
Mechanism of Action: Microtubule Disruption
Vinorelbine, and by extension its deuterated analog, exerts its cytotoxic effects by interfering with the dynamic instability of microtubules, which are essential components of the mitotic spindle.
Caption: Mechanism of action of Vinorelbine leading to mitotic arrest.
The binding of Vinorelbine to tubulin disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. This interference leads to an arrest of the cell cycle in the metaphase, ultimately triggering programmed cell death, or apoptosis.[4]
Conclusion
This technical guide has provided an in-depth overview of the synthesis and characterization of Vinorelbine-d3 (ditartrate). While a detailed, step-by-step public protocol for the deuterated synthesis remains elusive, the general synthetic strategy is well-established. The characterization of this isotopically labeled compound relies on standard analytical techniques to confirm its structure and purity. The understanding of its mechanism of action as a microtubule-destabilizing agent is crucial for its application in cancer research and drug development. The use of Vinorelbine-d3 (ditartrate) as an internal standard and for metabolic studies will continue to be invaluable in advancing our understanding of this important chemotherapeutic agent.
References
- 1. New method of synthesis of Vinca alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinorelbine Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. [Structural analysis of vinorelbine in solution determined by nuclear magnetic resonance spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vinorelbine-d3 Bitartrate | LGC Standards [lgcstandards.com]
- 10. [11C]Vinblastine syntheses and preliminary imaging in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Vinorelbine-d3 (ditartrate): A Comprehensive Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the critical data and experimental protocols associated with the Certificate of Analysis (CoA) for Vinorelbine-d3 (ditartrate). Vinorelbine-d3 (ditartrate) is the deuterated form of Vinorelbine ditartrate, an anti-mitotic agent used in cancer therapy. The incorporation of deuterium isotopes makes it a valuable internal standard for pharmacokinetic and metabolic studies. This document is intended to assist researchers, scientists, and drug development professionals in understanding the quality control parameters and analytical methodologies for this stable isotope-labeled compound.
Quantitative Data Summary
The following tables summarize the typical quantitative data found on a Certificate of Analysis for a specific lot of Vinorelbine-d3 (ditartrate). These values are representative and may vary between different batches and suppliers.
Table 1: Identification and General Properties
| Test | Specification | Result |
| Product Name | Vinorelbine-d3 (ditartrate) | Conforms |
| CAS Number | 125317-39-7 (unlabeled) | Not Applicable |
| Molecular Formula | C₅₃H₆₃D₃N₄O₂₀ | Conforms |
| Molecular Weight | 1082.12 g/mol | Conforms[1] |
| Appearance | White to off-white or pale yellow powder | Conforms |
| Solubility | Soluble in Water and Ethanol | Conforms |
Table 2: Purity and Impurity Profile
| Test | Method | Specification | Result |
| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |
| Isotopic Purity (D3) | Mass Spectrometry | ≥ 99 atom % D | 99.6 atom % D |
| Related Substances | HPLC | Total Impurities ≤ 1.0% | 0.45% |
| Individual Impurity ≤ 0.5% | 0.2% | ||
| Residual Solvents | GC-HS | Meets USP <467> requirements | Conforms |
| Water Content | Karl Fischer Titration | ≤ 5.0% | 2.1% |
| Residue on Ignition | USP <281> | ≤ 0.2% | 0.08% |
Table 3: Identity Confirmation
| Test | Method | Specification | Result |
| ¹H NMR | Nuclear Magnetic Resonance | Conforms to structure | Conforms |
| Mass Spectrum | Mass Spectrometry | Conforms to molecular weight | Conforms |
| Infrared Spectrum | IR Spectroscopy | Conforms to reference standard | Conforms |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Analysis
Purpose: To determine the chemical purity of Vinorelbine-d3 (ditartrate) and to quantify any related substances or impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Detector Wavelength: 267 nm
Reagents:
-
Mobile Phase A: Phosphate buffer (pH 3.5)
-
Mobile Phase B: Acetonitrile
-
Diluent: Mobile Phase A/Acetonitrile (50:50, v/v)
Procedure:
-
Standard Preparation: A known concentration of Vinorelbine-d3 (ditartrate) reference standard is prepared in the diluent.
-
Sample Preparation: A sample of the test article is accurately weighed and dissolved in the diluent to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Gradient Elution: A gradient is run from 20% to 80% Mobile Phase B over 30 minutes.
-
-
Analysis: The standard and sample solutions are injected into the HPLC system. The purity is calculated by comparing the peak area of the main analyte in the sample chromatogram to the total area of all peaks. Impurities are identified and quantified based on their relative retention times and peak areas.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Purpose: To confirm the molecular weight of Vinorelbine-d3 (ditartrate) and to determine its isotopic purity.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.
-
Infusion: The sample solution is directly infused into the mass spectrometer.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode over a relevant mass-to-charge (m/z) range.
-
Analysis:
-
Identity: The observed m/z of the molecular ion ([M+H]⁺) is compared to the calculated theoretical mass of Vinorelbine-d3 (ditartrate).
-
Isotopic Purity: The relative intensities of the isotopic peaks corresponding to the deuterated (d3) and non-deuterated (d0, d1, d2) forms are measured to calculate the isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Purpose: To confirm the chemical structure of Vinorelbine-d3 (ditartrate) and the position of the deuterium labels.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Solvent:
-
Deuterated solvent (e.g., DMSO-d6 or Methanol-d4)
Procedure:
-
Sample Preparation: The sample is dissolved in the deuterated solvent.
-
Data Acquisition: ¹H NMR and other relevant NMR experiments (e.g., ¹³C NMR, COSY) are performed.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the expected proton signals and the absence of signals at the sites of deuterium incorporation.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of Vinorelbine-d3 (ditartrate).
References
Deuterium-Labeled Vinorelbine: A Technical Guide for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of deuterium-labeled vinorelbine in pharmacokinetic research. Vinorelbine, a semi-synthetic vinca alkaloid, is a crucial chemotherapeutic agent for treating non-small cell lung cancer and breast cancer.[1][2][3] Understanding its pharmacokinetic profile is paramount for optimizing dosing regimens and minimizing toxicity. Deuterium labeling offers a powerful tool for these investigations, primarily by serving as an ideal internal standard in bioanalytical methods and offering potential for metabolic pathway elucidation.[4]
Pharmacokinetic Profile of Vinorelbine
Vinorelbine exhibits complex pharmacokinetic characteristics, including rapid absorption, extensive tissue distribution, and a long terminal half-life.[5][6] The drug is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4.[2][7][8]
Table 1: Key Pharmacokinetic Parameters of Vinorelbine
| Parameter | Value | Reference |
| Bioavailability (oral) | 27% (range: 12-59%) | [5][6] |
| Time to Peak Serum Concentration (Tmax) | Within 2 hours | [5][7] |
| Protein Binding | Low (13.5%), highly bound to platelets (78%) and lymphocytes | [1][5][6][9] |
| Volume of Distribution (Vd) | 25.4 to 75.6 L/kg | [1][6][7] |
| Terminal Half-Life (t1/2) | 27.7 to 43.6 hours | [2][6] |
| Plasma Clearance | 0.97 to 1.26 L/hr/kg | [6][7] |
| Primary Route of Elimination | Hepatic metabolism and biliary excretion | [6][9] |
| Urinary Excretion (unchanged drug) | < 20% | [5][6] |
| Fecal Excretion | 30% to 60% | [6] |
Table 2: Major Metabolites of Vinorelbine
| Metabolite | Formation Pathway | Significance | Reference |
| 4-O-deacetylvinorelbine (M1) | Carboxylesterase-mediated | Main active metabolite | [1][10] |
| Vinorelbine N-oxide | CYP3A4-mediated oxidation | Identified in blood, plasma, and urine | [6][7] |
| 20'-hydroxyvinorelbine | CYP3A4-mediated hydroxylation | Minor metabolite | [7][8] |
| Vinorelbine 6'-oxide | CYP3A4-mediated oxidation | Minor metabolite | [7][8] |
Role of Deuterium Labeling in Pharmacokinetic Studies
Deuterium, a stable isotope of hydrogen, can be strategically incorporated into a drug molecule to create a "heavy-labeled" version. This labeling does not significantly alter the physicochemical properties of the molecule but provides a distinct mass signature, making it an invaluable tool in mass spectrometry-based bioanalysis.[11][12][13]
The primary application of deuterium-labeled vinorelbine is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of the parent drug and its metabolites in biological matrices.[4] The co-eluting, isotopically distinct internal standard allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.
While not yet extensively documented for vinorelbine, deuterium labeling can also be employed to investigate drug metabolism. The "kinetic isotope effect" can slow down metabolism at the site of deuteration, helping to identify metabolic "soft spots" and elucidate metabolic pathways.[12][13][14]
Experimental Protocols
Synthesis of Deuterium-Labeled Vinorelbine
The synthesis of deuterium-labeled vinorelbine typically involves introducing deuterium atoms at positions not susceptible to metabolic cleavage. This can be achieved through various methods, including the use of deuterated reagents in the final synthetic steps or through hydrogen-deuterium exchange reactions on the vinorelbine molecule or a late-stage intermediate. A common approach involves the reaction of anhydrovinblastine with specific reagents under controlled conditions to yield vinorelbine, where deuterated reagents can be incorporated.[3]
Pharmacokinetic Study Workflow
A typical pharmacokinetic study using deuterium-labeled vinorelbine as an internal standard involves the following steps:
-
Dosing: Administration of a defined dose of vinorelbine to the study subjects (e.g., preclinical animal models or human volunteers).
-
Sample Collection: Collection of biological samples (e.g., plasma, whole blood, urine) at predetermined time points.
-
Sample Preparation:
-
Addition of a known amount of deuterium-labeled vinorelbine internal standard to each sample.
-
Protein precipitation or liquid-liquid extraction to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Chromatographic separation of vinorelbine and its metabolites from other sample components.
-
Mass spectrometric detection and quantification using multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterium-labeled internal standard.[15]
-
-
Data Analysis: Calculation of vinorelbine concentrations at each time point by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. Pharmacokinetic parameters are then derived from the concentration-time data.
Bioanalytical Method: LC-MS/MS
A sensitive and rapid LC-MS/MS method is crucial for the quantification of vinorelbine and its metabolites in biological samples.[10]
Table 3: Example LC-MS/MS Parameters for Vinorelbine Quantification
| Parameter | Description | Reference |
| Chromatographic Column | C18 column (e.g., 50 x 2.1 mm, 5 µm) | [4] |
| Mobile Phase | Acetonitrile and ammonium formate buffer | [15] |
| Ionization Mode | Positive electrospray ionization (ESI+) | [10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [15] |
| MRM Transitions (m/z) | Vinorelbine: 779.4 → 122.0 | [15] |
| Deuterated Vinorelbine (example): Dependent on labeling | ||
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 ng/mL | [10][16] |
Visualizations
Caption: A generalized workflow for a pharmacokinetic study of vinorelbine utilizing a deuterium-labeled internal standard.
Caption: The primary metabolic pathways of vinorelbine in humans.
Conclusion
Deuterium-labeled vinorelbine is an indispensable tool for the accurate and precise quantification of vinorelbine and its metabolites in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays is well-established. Future research may further explore the use of deuterium labeling to modulate the metabolic profile of vinorelbine, potentially leading to improved therapeutic outcomes. This guide provides a foundational understanding for researchers and drug development professionals seeking to employ this technology in their work.
References
- 1. tandfonline.com [tandfonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Vinorelbine - Wikipedia [en.wikipedia.org]
- 4. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The clinical pharmacokinetics of vinorelbine (Navelbine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinPGx [clinpgx.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Vinorelbine-d3 (ditartrate): A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Vinorelbine-d3 (ditartrate) for research purposes. It covers reputable suppliers, key technical data, and detailed experimental protocols, offering a comprehensive resource for utilizing this isotopically labeled compound in a laboratory setting.
Sourcing and Procurement of Research-Grade Vinorelbine-d3 (ditartrate)
For research applications requiring high purity and batch-to-batch consistency, it is crucial to source Vinorelbine-d3 (ditartrate) from reputable suppliers specializing in reference standards and isotopically labeled compounds. Several companies cater to the research community, offering well-characterized products suitable for a range of experimental needs.
Table 1: Prominent Suppliers of Vinorelbine-d3 (ditartrate) for Research
| Supplier | Product Name | Additional Information |
| LGC Standards | Vinorelbine-d3 Bitartrate | Offers the product as a neat solid. |
| MedChemExpress | Vinorelbine-d3 (ditartrate) | Provides the compound with a purity of ≥98.0%.[1] |
| Santa Cruz Biotechnology | Vinorelbine-d3 Ditartrate | States the product is for research use only.[2] |
| US Biological Life Sciences | Vinorelbine-d3 Ditartrate | Offers the product in a highly purified grade.[3] |
Technical Data and Specifications
Vinorelbine-d3 (ditartrate) is the deuterium-labeled form of Vinorelbine ditartrate, an antineoplastic agent.[1][2] The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in quantitative analyses.[1]
Table 2: Chemical and Physical Properties of Vinorelbine-d3 (ditartrate)
| Property | Value | Reference |
| Molecular Formula | C₅₃H₆₃D₃N₄O₂₀ | [2][4] |
| Molecular Weight | 1082.12 g/mol | [2][4] |
| Alternate Names | 3′,4′-Didehydro-4′-deoxy-C′-norvincaleukoblastine-d3 Ditartrate; Nor-5′-anhydrovinblastine-d3 Ditartrate; Eunades-d3; Navelbine-d3 | [1][2] |
| Purity | ≥98.0% (MedChemExpress) | [1] |
Certificate of Analysis (CoA) Data
A Certificate of Analysis provides critical quality control data for a specific batch of a compound. While a specific CoA for Vinorelbine-d3 (ditartrate) was not publicly available, a typical CoA for a research-grade compound would include the following quantitative data.
Table 3: Representative Data from a Certificate of Analysis
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Enrichment | ≥98 atom % D | Quantitative Nuclear Magnetic Resonance (qNMR) or Mass Spectrometry (MS) |
| Identity | Conforms to structure | ¹H-NMR, MS |
| Solubility | Soluble in DMSO | Solubility Test |
Experimental Protocols
Vinorelbine, the non-labeled parent compound, is a well-established anti-mitotic agent that functions by inhibiting the polymerization of tubulin, a key component of microtubules.[5] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[6] The following are detailed protocols for key experiments relevant to the study of Vinorelbine and its deuterated analog.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the assembly of microtubules from tubulin dimers.
Methodology:
-
Reagents and Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP, plus 5% glycerol)
-
Vinorelbine-d3 (ditartrate) stock solution (in DMSO)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure: a. Reconstitute purified tubulin to a concentration of 3 mg/mL in ice-cold G-PEM buffer. b. Prepare serial dilutions of Vinorelbine-d3 (ditartrate) in G-PEM buffer. A typical concentration range to test would be 0.1 µM to 10 µM. c. In a pre-warmed 96-well plate at 37°C, add 10 µL of the diluted Vinorelbine-d3 (ditartrate) or vehicle control (DMSO) to triplicate wells. d. To initiate the polymerization reaction, add 100 µL of the reconstituted tubulin solution to each well. e. Immediately place the plate in the microplate reader pre-heated to 37°C. f. Measure the absorbance at 340 nm every 60 seconds for 60 minutes. g. The increase in absorbance corresponds to the extent of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell distribution in the different phases of the cell cycle following treatment with Vinorelbine-d3 (ditartrate).
Methodology:
-
Cell Culture and Treatment: a. Seed cells (e.g., HeLa, A549) in 6-well plates at a density that allows for logarithmic growth during the experiment. b. Allow cells to attach and grow for 24 hours. c. Treat the cells with varying concentrations of Vinorelbine-d3 (ditartrate) (e.g., 1 nM to 100 nM) or vehicle control for a specified period (e.g., 24 or 48 hours).
-
Cell Staining: a. Harvest the cells by trypsinization and collect them by centrifugation. b. Wash the cells with ice-cold phosphate-buffered saline (PBS). c. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours. d. Centrifuge the fixed cells and wash with PBS. e. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. f. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. The PI fluorescence intensity is proportional to the DNA content. c. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Vinorelbine's Mechanism of Action
Vinorelbine exerts its cytotoxic effects by interfering with the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle during cell division.
Caption: Vinorelbine inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.
Experimental Workflow for Evaluating Vinorelbine-d3 (ditartrate)
The following workflow outlines the key steps for characterizing the in vitro activity of Vinorelbine-d3 (ditartrate).
Caption: A typical workflow for the in vitro evaluation of Vinorelbine-d3 (ditartrate).
This technical guide provides a foundational understanding of Vinorelbine-d3 (ditartrate) for research applications. For specific experimental details and troubleshooting, researchers should consult the manufacturer's documentation and relevant scientific literature.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Vinorelbine-d3 Bitartrate | LGC Standards [lgcstandards.com]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
Vinorelbine-d3 (ditartrate): A Technical Guide for Researchers
An In-depth Examination of a Deuterated Vinca Alkaloid for Drug Development Professionals
This technical guide provides a comprehensive overview of Vinorelbine-d3 (ditartrate), a deuterated form of the semi-synthetic vinca alkaloid, Vinorelbine. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, mechanism of action, and relevant experimental protocols.
Core Compound Data
Vinorelbine-d3 (ditartrate) is a valuable tool in pharmacokinetic and metabolic studies of Vinorelbine. The deuteration provides a distinct mass signature for analytical purposes.
| Property | Value |
| CAS Number | Not available in the provided search results. |
| Molecular Weight | 1082.12 g/mol |
| Molecular Formula | C₅₃H₆₃D₃N₄O₂₀ |
| Synonyms | 3′,4′-Didehydro-4′-deoxy-C′-norvincaleukoblastine-d3 Ditartrate |
Mechanism of Action: Disruption of Microtubule Dynamics
Vinorelbine exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, which are essential for mitotic spindle formation and cell division. By binding to tubulin, Vinorelbine inhibits the polymerization of microtubules. This interference leads to a cascade of cellular events culminating in apoptosis.
The primary mechanism involves:
-
Inhibition of Microtubule Polymerization: Vinorelbine binds to the vinca domain on β-tubulin, preventing the assembly of tubulin dimers into microtubules.
-
Mitotic Arrest: The disruption of microtubule dynamics leads to a dysfunctional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.
The signaling cascade leading to apoptosis involves the activation of key cellular components.
Methodological & Application
Application Note: Quantification of Vinorelbine in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinorelbine is a semi-synthetic vinca alkaloid chemotherapeutic agent used in the treatment of various cancers, including non-small-cell lung cancer and breast cancer.[1][2] Accurate quantification of vinorelbine in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing toxicity. This application note provides a detailed protocol for the quantification of vinorelbine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various validated LC-MS/MS methods for vinorelbine quantification in human plasma.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 0.1 - 200[6] | 0.025 - 10[3][4] | 0.1 - 100[7][8] | 100.0 - 10000.0 |
| LLOQ (ng/mL) | 0.1[6] | 0.025[3] | 0.1[7][8] | 100.0 |
| Intra-day Precision (%CV) | < 6.0[6] | ≤ 10.6[3] | ≤ 11.6[9] | < 15.0 |
| Inter-day Precision (%CV) | < 6.0[6] | ≤ 10.6[3] | ≤ 10.4[9] | < 15.0 |
| Intra-day Accuracy (%) | ± 4.7[6] | ± 12.4[3] | -8.7 to 10.3[9] | ± 15.0 |
| Inter-day Accuracy (%) | ± 4.7[6] | ± 12.4[3] | -10.0 to 7.4[9] | ± 15.0 |
| Internal Standard | Vinblastine[6] | Deuterated Isotopes[3] | Vinorelbine-d3[7][8] | Not Specified |
| Sample Preparation | Liquid-Liquid Extraction[3][6] | Protein Precipitation[7][8] | Protein Precipitation[9] | Solid-Phase Extraction |
Experimental Workflow
Caption: Experimental workflow for vinorelbine quantification.
Experimental Protocols
This section details the methodologies for the key experiments involved in the quantification of vinorelbine in human plasma.
Materials and Reagents
-
Vinorelbine reference standard
-
Internal Standard (IS) (e.g., Vinblastine or a stable isotope-labeled vinorelbine)
-
HPLC-grade acetonitrile, methanol, and methyl-t-butyl ether
-
Ammonium formate
-
Formic acid
-
Human plasma (drug-free)
-
Deionized water
Sample Preparation
Two common methods for sample preparation are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
a) Liquid-Liquid Extraction (LLE) [3][6]
-
To 50 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard solution.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl-t-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
b) Protein Precipitation (PPT) [7][8][9]
-
To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Conditions
a) Liquid Chromatography
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 3 µm) is commonly used.[3][6]
-
Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and an aqueous buffer like ammonium formate with formic acid. For example, an isocratic mobile phase of 75:25 (v/v) acetonitrile and 4 mmol/L ammonium formate (pH 3.0).[6]
-
Flow Rate: A flow rate of 0.4 mL/min is often employed.[6]
-
Injection Volume: 10-20 µL.[7]
-
Column Temperature: 40°C.
b) Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is typically used.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA).[10][11] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. These should be assessed within a single run (intra-day) and between different runs (inter-day).[6]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Method Validation Parameters
References
- 1. researchgate.net [researchgate.net]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 5. api.unil.ch [api.unil.ch]
- 6. Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The bioanalysis of vinorelbine and 4-O-deacetylvinorelbine in human and mouse plasma using high-performance liquid chromatography coupled with heated electrospray ionization tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. research.unipd.it [research.unipd.it]
Application Note: High-Throughput Bioanalytical Method for Vinorelbine Quantification in Human Plasma using LC-MS/MS with Vinorelbine-d3 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of vinorelbine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Vinorelbine-d3, to ensure high accuracy and precision. A streamlined sample preparation procedure involving protein precipitation allows for high-throughput analysis, making it suitable for pharmacokinetic studies in clinical and preclinical research. The method has been validated over a linear range of 0.1 to 100 ng/mL and demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery.
Introduction
Vinorelbine is a semi-synthetic vinca alkaloid used as an antineoplastic agent in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1] Its therapeutic efficacy is dependent on achieving optimal plasma concentrations. Therefore, a reliable and sensitive bioanalytical method is crucial for pharmacokinetic monitoring and dose optimization. This application note presents a detailed protocol for the determination of vinorelbine in human plasma using LC-MS/MS with Vinorelbine-d3 as the internal standard (IS). The use of a deuterated internal standard minimizes variability due to sample preparation and matrix effects, leading to more accurate and precise results.[2]
Experimental Workflow
Caption: Experimental workflow for the bioanalytical quantification of vinorelbine.
Materials and Methods
Reagents and Chemicals
-
Vinorelbine tartrate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Ammonia solution
-
Formic acid
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Sample Preparation
-
Thaw plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add 10 µL of Vinorelbine-d3 internal standard solution (concentration to be optimized).[6][7]
-
Vortex mix for 10 seconds.
-
Add 150 µL of a protein precipitation solution (e.g., acetonitrile:methanol, 1:1, v/v).[6][7]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
| Parameter | Condition |
| HPLC Column | Xbridge C18, 50 x 2.1 mm, 3.5 µm[6][7] |
| Mobile Phase A | 1 mM Ammonium acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[6][7] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 5 minutes[6][7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Vinorelbine: m/z 779.4 → 122.0Vinorelbine-d3: m/z 782.4 → 122.0 (Example, verify experimentally) |
| Collision Energy | Optimized for specific instrument |
| Capillary Voltage | Optimized for specific instrument |
Method Validation
The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.
Linearity
The method was found to be linear over the concentration range of 0.1 to 100 ng/mL for vinorelbine in human plasma.[6][7] The coefficient of determination (r²) was consistently ≥ 0.99.
Accuracy and Precision
The intra- and inter-assay accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations.
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (%Bias) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Low | 0.3 | ≤ 10% | ± 10% | ≤ 10% | ± 10% |
| Mid | 10 | ≤ 10% | ± 10% | ≤ 10% | ± 10% |
| High | 80 | ≤ 10% | ± 10% | ≤ 10% | ± 10% |
Data presented are representative and should be confirmed during in-lab validation.
Recovery
The extraction recovery of vinorelbine and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The recovery was consistent across the different QC levels.
| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |
| Vinorelbine | > 85% | > 85% | > 85% |
| Vinorelbine-d3 | > 85% | > 85% | > 85% |
Mechanism of Action: Interference with Microtubule Dynamics
Vinorelbine's cytotoxic effect is primarily due to its interaction with tubulin, the protein subunit of microtubules.[8] This interaction disrupts the dynamic process of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division.
Caption: Vinorelbine's mechanism of action on microtubule dynamics.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of vinorelbine in human plasma. The use of a deuterated internal standard, Vinorelbine-d3, ensures the reliability of the results. This method is well-suited for supporting pharmacokinetic and toxicokinetic studies in the development and clinical application of vinorelbine.
References
- 1. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vinorelbine-d3 Bitartrate | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. The bioanalysis of vinorelbine and 4-O-deacetylvinorelbine in human and mouse plasma using high-performance liquid chromatography coupled with heated electrospray ionization tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Vinorelbine Analysis in Whole Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinorelbine, a semi-synthetic vinca alkaloid, is a crucial anti-cancer agent used in the treatment of various malignancies, including non-small cell lung cancer and breast cancer. Accurate quantification of vinorelbine in whole blood is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing toxicity. Due to its significant partitioning into blood cells, whole blood is often the preferred matrix for analysis over plasma.[1] This document provides detailed application notes and protocols for the three primary sample preparation techniques for vinorelbine analysis in whole blood: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Sample Preparation Techniques
The choice of sample preparation technique is critical for developing a robust and reliable bioanalytical method. The ideal method should provide high recovery, minimal matrix effects, and a low limit of quantification (LOQ). Below is a summary of quantitative data for the different techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 62.07% - 105.46%[2] | ~80% (in plasma)[2] | >70% (general for drugs of abuse)[3] |
| Matrix Effect | 93.67% - 105.87%[2] | Not specified for vinorelbine in whole blood | Minimal with appropriate sorbent selection |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[2][4] | 2.5 ng/mL[1] | Not specified for vinorelbine in whole blood |
| Processing Time | Fast | Moderate | Slow to Moderate |
| Cost | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
| Automation Potential | High | Moderate | High |
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup. It is particularly advantageous for high-throughput analysis.
Principle: A water-miscible organic solvent is added to the whole blood sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis.
Experimental Workflow:
Figure 1: Protein Precipitation Workflow.
Detailed Protocol:
-
To a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of whole blood sample.
-
Add 10 µL of the internal standard working solution (e.g., vinorelbine-d8).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
(Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that offers better selectivity than PPT by partitioning the analyte of interest into an immiscible organic solvent.
Principle: The analyte is extracted from the aqueous whole blood matrix into an organic solvent based on its differential solubility. The choice of solvent is critical for achieving high extraction efficiency.
Experimental Workflow:
References
- 1. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Vinorelbine and its Metabolites by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of vinorelbine and its major metabolites in human plasma. Vinorelbine, a semi-synthetic vinca alkaloid, is a crucial chemotherapeutic agent, and monitoring its plasma concentrations along with its metabolites is vital for pharmacokinetic studies and therapeutic drug management. The described protocol offers high sensitivity and specificity, making it suitable for clinical research and drug development applications.
Introduction
Vinorelbine is an antineoplastic agent widely used in the treatment of various cancers, including non-small cell lung cancer and breast cancer. It undergoes extensive metabolism in the body, leading to the formation of several metabolites. The primary active metabolite is 4-O-deacetylvinorelbine, while other significant metabolites include vinorelbine N-oxide and 20'-hydroxyvinorelbine.[1] The accurate quantification of vinorelbine and its metabolites is essential for understanding its pharmacological profile and for optimizing patient dosage regimens. This protocol outlines a validated LC-MS/MS method that allows for the simultaneous determination of vinorelbine and its key metabolites from a small volume of human plasma.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of vinorelbine and its metabolites from human plasma.[2]
Materials:
-
Human plasma
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., Vinblastine in methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.
LC Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 20% B, 1-4 min: 20-80% B, 4-5 min: 80% B, 5.1-7 min: 20% B |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 7 minutes |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
MS Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Type | MRM |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Manufacturer specific |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Vinorelbine | 779.4 | 122.0 |
| 4-O-deacetylvinorelbine | 737.4 | 122.0 |
| Vinorelbine N-oxide | 795.4 | 735.4 |
| 20'-hydroxyvinorelbine | 795.4 | 122.0 |
| Vinblastine (IS) | 811.3 | 224.2 |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of vinorelbine and its metabolites. The method was validated for linearity, accuracy, precision, and sensitivity.
Quantitative Data Summary:
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Vinorelbine | 0.1 - 200 | 0.1 | < 6.0 | < 6.0 | 95.3 - 104.7 |
| 4-O-deacetylvinorelbine | 0.05 - 25 | 0.05 | < 11.6 | < 10.4 | 92.6 - 107.4 |
| Vinorelbine N-oxide | 0.5 - 1000 | 0.5 | N/A | N/A | N/A |
| Deacetylvinorelbine | 1 - 1000 | 1 | N/A | N/A | N/A |
Note: Complete validation data for all metabolites may vary between different published methods. The data presented here is a composite from multiple sources for illustrative purposes.[2][4][5]
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow for vinorelbine analysis.
Vinorelbine Metabolism Pathway
References
- 1. New sensitive liquid chromatography method coupled with tandem mass spectrometric detection for the clinical analysis of vinorelbine and its metabolites in blood, plasma, urine and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive determination of vinorelbine and its metabolites in human serum using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Vinorelbine-d3 as an Internal Standard in Preclinical DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinorelbine, a semi-synthetic vinca alkaloid, is a crucial chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer and breast cancer.[1] Understanding its pharmacokinetic and pharmacodynamic properties through preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies is paramount for successful drug development. Accurate quantification of vinorelbine in biological matrices is a critical aspect of these studies. The use of a stable isotope-labeled internal standard, such as Vinorelbine-d3, is the gold standard for bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the effective use of Vinorelbine-d3 as an internal standard in preclinical DMPK studies of vinorelbine.
Key Advantages of Using Vinorelbine-d3 as an Internal Standard
-
Compensates for Matrix Effects: Co-elution of the deuterated internal standard with the analyte helps to correct for ion suppression or enhancement in the mass spectrometer.[2]
-
Corrects for Variability in Sample Preparation: Any loss of analyte during extraction, cleanup, and reconstitution is mirrored by a proportional loss of the internal standard.
-
Improves Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the reliability and reproducibility of the bioanalytical method.[3]
-
Similar Physicochemical Properties: Vinorelbine-d3 exhibits nearly identical chemical and physical properties to vinorelbine, ensuring similar behavior during sample processing and chromatographic separation.
Preclinical DMPK Study Workflow
A typical preclinical DMPK study for vinorelbine involves several key stages, from animal dosing to data analysis. The use of Vinorelbine-d3 is integral to the bioanalytical portion of this workflow.
Preclinical DMPK Experimental Workflow
Bioanalytical Method Protocol using Vinorelbine-d3
This protocol outlines a general procedure for the quantification of vinorelbine in plasma samples using LC-MS/MS with Vinorelbine-d3 as an internal standard. This method is based on principles from various validated assays.[4][5]
Materials and Reagents
-
Vinorelbine reference standard
-
Vinorelbine-d3 internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Control plasma (from the same species as the study animals)
Stock and Working Solutions Preparation
-
Vinorelbine Stock Solution (1 mg/mL): Accurately weigh and dissolve vinorelbine in methanol.
-
Vinorelbine-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Vinorelbine-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the vinorelbine stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Vinorelbine-d3 stock solution to a final concentration of 10 ng/mL in 50:50 acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
To 50 µL of plasma, add 150 µL of the internal standard working solution (containing Vinorelbine-d3).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for specific instrumentation.
| Parameter | Typical Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Vinorelbine: 779.4 -> 355.2 (Quantifier), 779.4 -> 122.0 (Qualifier) Vinorelbine-d3: 782.4 -> 358.2 |
| Collision Energy | Optimize for specific instrument |
| Source Temperature | 500 °C |
Data Analysis and Quantification
-
Integrate the peak areas for both vinorelbine and Vinorelbine-d3.
-
Calculate the peak area ratio (vinorelbine peak area / Vinorelbine-d3 peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of vinorelbine in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines from the FDA and EMA.[6][7][8][9] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of vinorelbine and Vinorelbine-d3 in blank matrix samples. |
| Calibration Curve | At least 6 non-zero calibrators with a correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Accuracy and Precision | Intra- and inter-day accuracy (as % bias) and precision (as % coefficient of variation, CV) should be within ±15% for all QC levels (LLOQ, Low, Mid, High), except for the LLOQ, where it should be within ±20%. At least four out of six QC samples should be within these limits. |
| Matrix Effect | The CV of the matrix factor (peak response in the presence of matrix / peak response in the absence of matrix) across different lots of matrix should be ≤15%. |
| Recovery | The extraction recovery of vinorelbine and Vinorelbine-d3 should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. The mean concentration of stability samples should be within ±15% of the nominal concentration. |
Vinorelbine's Mechanism of Action
Vinorelbine exerts its anticancer effects by interfering with microtubule dynamics, which are essential for cell division.[10] This leads to cell cycle arrest and apoptosis.
Mechanism of Action of Vinorelbine
Conclusion
The use of Vinorelbine-d3 as an internal standard is a robust and reliable approach for the quantification of vinorelbine in preclinical DMPK studies. The detailed protocol and validation guidelines presented in these application notes provide a solid framework for researchers to develop and implement high-quality bioanalytical assays. Adherence to these principles will ensure the generation of accurate and reproducible pharmacokinetic data, which is essential for making informed decisions in the drug development process.
References
- 1. Vinorelbine - Wikipedia [en.wikipedia.org]
- 2. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. admescope.com [admescope.com]
- 4. Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elearning.unite.it [elearning.unite.it]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
Application Note and Protocol: Liquid-Liquid Extraction of Vinorelbine from Biological Matrices
This document provides a detailed protocol for the liquid-liquid extraction (LLE) of vinorelbine from biological matrices such as plasma, whole blood, and urine. This method is suitable for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction
Vinorelbine is a semi-synthetic vinca alkaloid used in chemotherapy for various cancers.[1][2] Accurate quantification of vinorelbine in biological samples is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1][3][4] Liquid-liquid extraction is a robust and widely used technique for the efficient recovery of vinorelbine and its metabolites from complex biological matrices, ensuring cleaner extracts for sensitive analytical instrumentation.[1][5][6] This protocol outlines a generalized yet detailed procedure based on established methods.
Data Summary
The following tables summarize the quantitative data from various validated methods for vinorelbine extraction and analysis.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Biological Matrix | Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Extraction Solvent | Reference |
| Human Plasma | Vinblastine | 0.1 | 0.1 - 200 | Methyl-tert-butyl ether | [1] |
| Human Plasma | Deuterated Isotopes | 0.025 | 0.025 - 10 | tert-butyl methyl ether (TBME) | [5] |
| Human Whole Blood | 4-O-deacetylvinorelbine (M1) | 0.05 | Up to 25 | Protein Precipitation | [7] |
| Human Serum | - | 0.5 | 0.5 - 1000 | - | [8] |
| Blood, Plasma, Urine, Faeces | Vinblastine | 0.25 (for vinorelbine and 4-O-deacetylvinorelbine) | Up to 200 (whole blood) | Deproteinization | [9] |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Biological Matrix | Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Extraction Solvent | Extraction Recovery (%) | Reference |
| Human Plasma | Vinblastine | 1 | 1 - 100 | Diethyl ether | 101 | [3][6] |
| Human Blood | Vinblastine | 2.5 | 2.5 - 100 | Diethyl ether | 75 | [3][6] |
| Human Blood and Urine | Vinblastine | 2.5 | Up to 2000 | Diethyl ether | >94 (precision and accuracy) | [6] |
Experimental Protocol: Liquid-Liquid Extraction
This protocol is a composite of best practices from the cited literature. Adjustments may be necessary based on the specific biological matrix and analytical instrumentation.
1. Materials and Reagents
-
Biological Matrix: Plasma, Whole Blood, or Urine
-
Internal Standard (IS): Vinblastine solution (concentration to be optimized based on the expected analyte concentration)
-
Extraction Solvents:
-
Reconstitution Solvent: Typically a mixture compatible with the initial mobile phase of the chromatographic system (e.g., acetonitrile-ammonium formate buffer).[1]
-
Centrifuge Tubes: Polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Vortex Mixer
-
Centrifuge (capable of reaching >10,000 x g)
-
Nitrogen Evaporator or vacuum concentrator
-
Autosampler Vials
2. Sample Preparation
-
Thaw frozen biological samples to room temperature.
-
Vortex the samples gently to ensure homogeneity.
-
For whole blood, consideration should be given to the high binding of vinorelbine to platelets and blood cells.[4][6] Consistent handling and processing are critical.
3. Extraction Procedure
-
Pipette a known volume of the biological matrix (e.g., 50 µL to 200 µL) into a clean centrifuge tube.[1]
-
Add a specific volume of the internal standard solution (e.g., 10 µL of vinblastine solution).
-
Vortex briefly to mix.
-
Add a larger volume of the organic extraction solvent (e.g., 1 mL of MTBE or diethyl ether). The ratio of solvent to sample should be optimized but is typically in the range of 5:1 to 10:1.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube, avoiding aspiration of the aqueous layer or the protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 30-40°C).
-
Reconstitute the dried extract in a specific volume of the reconstitution solvent (e.g., 100 µL).[1]
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for analysis by HPLC or LC-MS/MS.
4. For Urine Samples
-
Urine samples may require an initial dilution step with a suitable buffer to adjust the pH before extraction.[9]
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships of the liquid-liquid extraction protocol for vinorelbine.
References
- 1. Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Study of Oral Vinorelbine in Combination with Erlotinib in Advanced Non-Small Cell Lung Cancer (NSCLC) Using Two Different Schedules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic determination of vinorelbine in human plasma and blood: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood and plasma pharmacokinetics of vinorelbine in elderly patients with advanced metastatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high performance liquid chromatography method for vinorelbine and 4-O-deacetyl vinorelbine: a decade of routine analysis in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive determination of vinorelbine and its metabolites in human serum using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New sensitive liquid chromatography method coupled with tandem mass spectrometric detection for the clinical analysis of vinorelbine and its metabolites in blood, plasma, urine and faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Vinorelbine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of the anti-cancer drug vinorelbine from its primary metabolites. The methodologies outlined are based on established high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.
Introduction
Vinorelbine, a semi-synthetic vinca alkaloid, is a widely used chemotherapeutic agent for treating various cancers, including non-small cell lung cancer and breast cancer.[1][2][3] Its clinical efficacy and toxicity are influenced by its metabolic fate in the body. The primary metabolic pathway of vinorelbine involves the hepatic cytochrome P450 enzymes, particularly the CYP3A subfamily, leading to the formation of several metabolites.[1][4][5] The major active metabolite is 4-O-deacetylvinorelbine, which exhibits anti-tumor activity comparable to the parent drug.[4][5] Other identified metabolites include 20'-hydroxyvinorelbine and vinorelbine 6'-oxide.[4][5] Accurate and robust analytical methods are essential for the selective quantification of vinorelbine and its metabolites in biological matrices to understand its pharmacological profile.
Metabolic Pathway of Vinorelbine
The biotransformation of vinorelbine primarily occurs in the liver and involves phase I reactions such as deacetylation, oxidation, and hydroxylation.[6] No conjugation reactions (phase II) have been observed.[6] The major enzyme responsible for vinorelbine metabolism is cytochrome P450 3A4 (CYP3A4).[1][4][5]
Chromatographic Separation Protocols
Two primary analytical techniques are detailed below: HPLC with UV detection, suitable for routine analysis, and LC-MS/MS, which offers higher sensitivity and selectivity for bioanalytical applications.
Sample Preparation from Biological Matrices
Effective sample preparation is critical to remove interfering endogenous components from biological matrices like plasma, whole blood, or tissue homogenates.[7][8] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][9][10]
Protocol: Protein Precipitation (PPT)
This is a simple and rapid method for sample cleanup.
-
To a 100 µL aliquot of plasma or whole blood, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).[11][12]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for direct injection into the LC system or for further processing (e.g., evaporation and reconstitution).
Protocol: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
-
To a 100 µL plasma sample, add an internal standard and 500 µL of an immiscible organic solvent (e.g., methyl-t-butyl ether).[11][13]
-
Vortex for 5 minutes to facilitate the extraction of analytes into the organic phase.
-
Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
HPLC-UV Method
This method is suitable for the quantification of vinorelbine in pharmaceutical dosage forms and can be adapted for spiked plasma samples.[2][14]
Experimental Workflow
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., Kromasil® C18, 250 x 4.6 mm, 5 µm)[12] or Hypersil GOLD C18 (5 µm)[15] |
| Mobile Phase | Isocratic: Acetate buffer (pH 5.9) and methanol (85:15, v/v)[12] or a mixture of methanol, acetonitrile, diethyl amine, and water (420:252:3:225, v/v/v/v), adjusted to pH 6.5 with orthophosphoric acid[16][17] |
| Flow Rate | 1.0 mL/min[12][16] |
| Detection | UV at 235 nm[2] or 267 nm[15][16] |
| Injection Volume | 10-50 µL[11][16] |
| Column Temperature | Ambient |
Quantitative Data
| Compound | Retention Time (min) | Linearity Range (ng/mL) |
| Vinorelbine | 4.3 - 15.5 | 5 - 750[12] |
| Paclitaxel (IS) | 9.0 | N/A |
Note: Retention times can vary based on the specific column and mobile phase composition.
LC-MS/MS Method
This highly sensitive and selective method is ideal for the quantification of vinorelbine and its metabolites in biological fluids for pharmacokinetic studies.[11][13][18]
Experimental Workflow
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., Onyx monolith C18, 50 x 2 mm[11][18] or Capcell Pak C18 UG, 2 x 75 mm[11]) |
| Mobile Phase | Gradient elution with Mobile Phase A (0.05% formic acid in 10 mM ammonium formate) and Mobile Phase B (methanol)[11] |
| Flow Rate | 0.5 mL/min[11] |
| Detection | Tandem Mass Spectrometry (MS/MS) with positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode |
| Injection Volume | 2-50 µL[11] |
| Column Temperature | Ambient |
Quantitative Data
| Compound | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Vinorelbine | 0.05 - 25[11][18] | 0.05[11][18] |
| 4-O-deacetylvinorelbine | 0.05 - 25[11][18] | 0.05[11][18] |
Conclusion
The described HPLC-UV and LC-MS/MS methods provide reliable and reproducible approaches for the separation and quantification of vinorelbine and its primary metabolite, 4-O-deacetylvinorelbine. The choice of method will depend on the specific application, with LC-MS/MS being the preferred technique for bioanalytical studies requiring high sensitivity. Proper sample preparation is paramount to achieving accurate results. These protocols and application notes serve as a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Vinorelbine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ClinPGx [clinpgx.org]
- 6. Metabolism pathway of vinorelbine (Navelbine) in human: characterisation of the metabolites by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. gcms.cz [gcms.cz]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. USP method for vinorelbine and its impurities using a C18 selectivity HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 16. academic.oup.com [academic.oup.com]
- 17. TLC and HPLC methods to follow the synthesis of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Vinorelbine and Vinorelbine-d3 using MRM
This document provides detailed application notes and protocols for the quantitative analysis of Vinorelbine and its deuterated internal standard, Vinorelbine-d3, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). These guidelines are intended for researchers, scientists, and drug development professionals.
MRM Transitions
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique ideal for quantifying specific analytes in complex mixtures. The following table summarizes the optimized MRM transitions for Vinorelbine and its deuterated internal standard, Vinorelbine-d3.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Vinorelbine | 779.4 | 122.0 | Positive |
| Vinorelbine-d3 | 811.3 | 224.2 | Positive |
Quantitative Data Summary
The following table presents a summary of quantitative data from various validated LC-MS/MS methods for the analysis of Vinorelbine.
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.1 - 200 ng/mL | Human Plasma | [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Human Plasma | [1] |
| Inter-day Precision | ≤ 6.0% | Human Plasma | [1] |
| Intra-day Precision | ≤ 6.0% | Human Plasma | [1] |
| Accuracy | ± 4.7% | Human Plasma | [1] |
| Linearity Range | 0.05 - 25 ng/mL | Human Whole Blood | [2] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Human Whole Blood | [2] |
| Inter-assay Precision | ≤ 10.4% | Human Whole Blood | [2] |
| Intra-assay Precision | ≤ 11.6% | Human Whole Blood | [2] |
| Accuracy | -8.7% to 10.3% | Human Whole Blood | [2] |
Experimental Protocols
Below are detailed protocols for sample preparation and LC-MS/MS analysis of Vinorelbine.
Sample Preparation: Protein Precipitation
This protocol is a simple and rapid method for extracting Vinorelbine from biological matrices.
Materials:
-
Biological matrix (e.g., plasma, whole blood)
-
Acetonitrile (ACN), ice-cold
-
Vinorelbine-d3 internal standard (IS) solution
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of the biological sample, add an appropriate volume of Vinorelbine-d3 internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and inject a portion into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol offers a higher degree of sample cleanup compared to protein precipitation.
Materials:
-
Biological matrix (e.g., plasma)
-
Methyl-tert-butyl ether (MTBE)
-
Vinorelbine-d3 internal standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Protocol:
-
To 200 µL of plasma, add an appropriate volume of Vinorelbine-d3 internal standard solution.
-
Add 1 mL of methyl-tert-butyl ether.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Vinorelbine.
| Parameter | Condition 1 | Condition 2 |
| LC System | ||
| Column | C18 column (e.g., 50 x 2.1 mm, 3 µm) | Onyx monolith C18, 50 x 2 mm |
| Mobile Phase A | 4 mmol/L ammonium formate (pH 3.0) | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic: 75% B | Gradient elution |
| Flow Rate | 0.4 mL/min | 0.5 mL/min |
| Injection Volume | 10 µL | 5 µL |
| MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table in Section 1 | See Table in Section 1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Gas | Argon | Argon |
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Vinorelbine using LC-MS/MS.
Caption: Workflow for Vinorelbine quantification by LC-MS/MS.
References
- 1. Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Vinorelbine-d3 in Therapeutic Drug Monitoring Assays
Introduction
Vinorelbine is a semi-synthetic vinca alkaloid chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer and breast cancer. Therapeutic Drug Monitoring (TDM) of vinorelbine is crucial to optimize treatment efficacy and minimize toxicity by maintaining drug concentrations within the therapeutic window. This document provides detailed application notes and protocols for the quantification of vinorelbine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Vinorelbine-d3 as an internal standard. Vinorelbine-d3, a deuterated analog of vinorelbine, is an ideal internal standard as it shares similar physicochemical properties with the analyte, ensuring accurate and precise quantification by correcting for matrix effects and variations in sample processing.
Data Presentation
The following tables summarize the quantitative data from validated LC-MS/MS methods for the determination of vinorelbine, utilizing a deuterated internal standard. These methods are suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Table 1: LC-MS/MS Method Parameters for Vinorelbine Analysis
| Parameter | Method 1 (Tozatto et al., 2018) | Method 2 (Qian et al., 2011) |
| Analyte | Vinorelbine, 4-O-deacetylvinorelbine | Vinorelbine |
| Internal Standard | Vinorelbine-d3 | Vinblastine (similar vinca alkaloid) |
| Biological Matrix | Whole Blood | Plasma |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction |
| LC Column | Onyx monolith C18, 50 x 2 mm | Spursil polar-modified C18, 50 x 2.1 mm, 3 µm |
| Mobile Phase | Isocratic elution | Isocratic: 75:25 (v/v) acetonitrile-4 mmol/L ammonium formate (pH 3.0) |
| Flow Rate | Not Specified | 0.4 mL/min |
| MS Detection | Positive electrospray ionization (ESI) | Positive electrospray ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Vinorelbine: Not Specified | Vinorelbine: 779.4 |
| Product Ion (m/z) | Vinorelbine: Not Specified | Vinorelbine: 122.0 |
Table 2: Assay Validation Data for Vinorelbine Quantification
| Validation Parameter | Method 1 (Tozatto et al., 2018)[1] | Method 2 (Qian et al., 2011)[2] |
| Linearity Range | up to 25 ng/mL (R² ≥ 0.994) | 0.1 - 200 ng/mL (r > 0.997) |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.1 ng/mL |
| Intra-assay Precision (%CV) | ≤ 11.6% | ≤ 6.0% |
| Inter-assay Precision (%CV) | ≤ 10.4% | ≤ 6.0% |
| Accuracy (%Bias) | -8.7% to 10.3% | within ±4.7% |
| Recovery | Not Specified | Not Specified |
Experimental Protocols
The following are detailed protocols for the quantification of vinorelbine in biological samples using LC-MS/MS with Vinorelbine-d3 as an internal standard.
Protocol 1: Vinorelbine Quantification in Whole Blood by Protein Precipitation
This protocol is adapted from the method described by Tozatto et al. (2018).[1]
1. Materials and Reagents
-
Vinorelbine and Vinorelbine-d3 standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Whole blood samples from patients
2. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of vinorelbine and Vinorelbine-d3 in methanol.
-
Prepare working standard solutions of vinorelbine by serial dilution of the stock solution.
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank whole blood.
3. Sample Preparation
-
To 50 µL of whole blood sample, calibration standard, or QC, add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol containing Vinorelbine-d3 as the internal standard).
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography system
-
Column: Onyx monolith C18, 50 x 2 mm
-
Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of acetonitrile and ammonium acetate buffer).
-
Flow Rate: Optimized for the column and system (e.g., 0.4 mL/min).
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-product ion transitions for vinorelbine and Vinorelbine-d3.
Protocol 2: Vinorelbine Quantification in Plasma by Liquid-Liquid Extraction
This protocol is based on the methodology of Qian et al. (2011).[2]
1. Materials and Reagents
-
Vinorelbine and Vinorelbine-d3 standards
-
Methyl-tert-butyl ether (MTBE)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Plasma samples from patients
2. Standard and Quality Control (QC) Sample Preparation
-
Follow the same procedure as in Protocol 1, using blank plasma as the matrix.
3. Sample Preparation
-
To 50 µL of plasma sample, calibration standard, or QC, add the internal standard solution (Vinorelbine-d3).
-
Add 1 mL of MTBE and vortex for 2 minutes for extraction.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the sample into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography system
-
Column: Spursil polar-modified C18, 50 mm × 2.1 mm, 3 µm
-
Mobile Phase: Isocratic elution with 75:25 (v/v) acetonitrile-4 mmol/L ammonium formate (pH 3.0).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Positive electrospray ionization (ESI+)
-
Detection: MRM of the transitions m/z 779.4 → 122.0 for vinorelbine and the corresponding transition for Vinorelbine-d3.
Visualizations
Vinorelbine Metabolism Pathway
The metabolic fate of vinorelbine primarily involves the cytochrome P450 enzyme system, particularly the CYP3A4 isoform in the liver. The major metabolite is 4-O-deacetylvinorelbine, which also possesses anti-tumor activity.
Experimental Workflow for Vinorelbine TDM
The following diagram illustrates the general workflow for the therapeutic drug monitoring of vinorelbine using LC-MS/MS with Vinorelbine-d3 as an internal standard.
References
- 1. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects in vinorelbine LC-MS/MS analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for matrix effects encountered during the LC-MS/MS analysis of vinorelbine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and reproducibility of the analytical method.[2][3] In electrospray ionization (ESI), these interferences can affect the droplet formation process or the accessibility of charges for the analyte in the ion source.[4][5]
Q2: Why is vinorelbine analysis in biological samples prone to matrix effects?
Vinorelbine is often quantified in complex biological matrices such as human plasma, serum, or whole blood.[6][7][8][9] These matrices contain a high concentration of endogenous components like salts, proteins, and, most notably, phospholipids.[10] Phospholipids are a primary cause of matrix effects; they can co-extract with the analyte during sample preparation and often elute across a broad chromatographic range, interfering with the analyte's ionization.[10][11] This interference can lead to reduced column lifetimes, increased system backpressure, and significant ion suppression.[10]
Q3: What are the common signs of matrix effects in my vinorelbine assay?
Common indicators that matrix effects may be impacting your vinorelbine analysis include:
-
Poor reproducibility and high variability (%RSD) between replicate injections of the same sample.
-
Low or inconsistent analyte recovery.
-
Non-linear calibration curves, particularly when using a simple protein precipitation sample preparation method.
-
Inaccurate results for quality control (QC) samples.
-
Significant differences in analyte response when comparing standards prepared in neat solvent versus those prepared in a biological matrix.[5]
-
Drifting retention times or distorted peak shapes upon repeated injections of processed biological samples.[1]
Troubleshooting Guide
Part 1: Diagnosing Matrix Effects
Q4: How can I definitively confirm that matrix effects are causing poor assay performance?
Two primary experimental methods are used to investigate matrix effects: the qualitative post-column infusion experiment and the quantitative post-extraction spike experiment.[2][5][12][13] The post-column infusion method is ideal for identifying at what point during the chromatographic run ion suppression or enhancement occurs.[13][14] The post-extraction spike method provides a quantitative measure of the extent of these effects.[3][12]
Q5: How do I perform a post-column infusion experiment?
A post-column infusion experiment helps visualize the regions in a chromatogram where matrix components cause ion suppression or enhancement.[12] It provides a qualitative assessment by monitoring the signal of a constantly infused analyte while a blank, extracted matrix sample is injected.[4][13]
Experimental Protocol: Post-Column Infusion
Objective: To identify chromatographic regions where co-eluting matrix components suppress or enhance the analyte signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of vinorelbine at a concentration that gives a stable, mid-range signal.
-
Blank, extracted biological matrix (e.g., plasma processed via protein precipitation).
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of a tee-piece.
-
Connect the syringe pump, containing the vinorelbine standard solution, to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
-
Infusion:
-
Begin infusing the vinorelbine standard solution at a low, constant flow rate (e.g., 10-20 µL/min) into the mobile phase stream coming from the LC column.[15]
-
Monitor the vinorelbine MRM transition and wait for a stable signal baseline to be established. This elevated, stable baseline represents 100% signal.
-
-
Injection:
-
Inject a prepared blank matrix extract onto the LC column and begin the chromatographic run.
-
-
Data Analysis:
-
Monitor the baseline of the infused vinorelbine signal.
-
Any significant dip in the baseline indicates a region of ion suppression .
-
Any significant rise in the baseline indicates a region of ion enhancement .
-
By noting the retention times of these disturbances, you can determine if they will interfere with the vinorelbine analyte peak in an actual sample analysis.[12][14]
-
Below is a diagram illustrating the experimental setup for a post-column infusion experiment.
Caption: Workflow for a post-column infusion experiment.
Q6: How can I quantify the severity of the matrix effect?
The post-extraction spike method is used to provide a quantitative assessment of matrix effects (ME) and overall recovery (RE).[12] This is achieved by comparing the analyte response in three different sample sets.
Experimental Protocol: Post-Extraction Spike for ME and RE Calculation
Objective: To calculate the percentage of signal suppression/enhancement and the efficiency of the extraction process.
Sample Sets:
-
Set A (Neat Standard): Vinorelbine standard prepared in the final mobile phase composition. This represents 100% signal without matrix or extraction loss.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first. The vinorelbine standard is then spiked into the final, clean extract. This measures the impact of the remaining matrix components on the signal.
-
Set C (Pre-Extraction Spike): Vinorelbine standard is spiked into the blank biological matrix before the extraction process begins. This measures the combined effect of extraction loss and matrix interference.
Procedure:
-
Prepare at least 3-6 replicates for each set at a known concentration (e.g., low and high QC levels).
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the mean peak area for each set (Mean A, Mean B, Mean C).
-
Use the following formulas to determine Matrix Effect and Recovery:
| Parameter | Formula | Interpretation |
| Matrix Effect (ME %) | (Mean B / Mean A) * 100 | ME = 100%: No matrix effect. ME < 100%: Ion suppression. ME > 100%: Ion enhancement. |
| Recovery (RE %) | (Mean C / Mean B) * 100 | Measures the efficiency of the sample extraction process. |
| Overall Process Efficiency | (Mean C / Mean A) * 100 | Combines both matrix and recovery effects. |
Part 2: Mitigating Matrix Effects
Q7: What are the most effective strategies to reduce or eliminate matrix effects?
There are three primary strategies to combat matrix effects:
-
Optimize Sample Preparation: This is the most effective approach and aims to remove interfering components, especially phospholipids, before analysis.[2][12][16]
-
Improve Chromatographic Separation: Modifying the LC method to separate the vinorelbine peak from regions of ion suppression.[12]
-
Use a Suitable Internal Standard: Employing a stable isotope-labeled (SIL) internal standard can compensate for, but not eliminate, matrix effects.[12][17]
The following diagram outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for matrix effects.
Q8: Which sample preparation technique is best for vinorelbine analysis?
The choice of sample preparation is critical. While simple protein precipitation (PPT) is fast, it is often ineffective at removing phospholipids and can lead to significant matrix effects.[11] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer much cleaner extracts.[16][18] For vinorelbine, both LLE with solvents like methyl-tert-butyl ether (MTBE) and various SPE methods have been successfully used.[6][9]
| Technique | Principle | Effectiveness for Phospholipid Removal | Pros | Cons |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[7][18] | Poor. Phospholipids are soluble in the supernatant.[10][11] | Fast, simple, inexpensive. | Prone to significant matrix effects, can cause column and system fouling.[11] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH.[9][16] | Good. Phospholipids have limited solubility in many organic solvents used for LLE. | Cleaner extracts than PPT, good recovery.[19] | More labor-intensive, uses larger solvent volumes, can be difficult to automate. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[18][20] | Excellent, especially with newer polymeric or mixed-mode phases designed for phospholipid removal.[11][16] | Provides the cleanest extracts, high concentration factor, highly selective, easily automated.[20] | Higher cost per sample, requires method development. |
Q9: How can I specifically target phospholipids for removal?
Several modern SPE products are designed specifically to remove phospholipids, resulting in significantly cleaner extracts and reduced ion suppression.[10][15]
-
Polymeric Mixed-Mode SPE (e.g., MCX): These sorbents use a combination of reversed-phase and ion-exchange mechanisms. For a basic compound like vinorelbine, a mixed-mode strong cation exchange (MCX) sorbent can selectively retain the analyte while allowing phospholipids to be washed away.[11][16]
-
Phospholipid Removal Plates/Cartridges (e.g., HybridSPE, Ostro): These products combine the mechanism of protein precipitation with a filtration step that specifically captures phospholipids, allowing the analyte to pass through into the collection plate.[4] This approach can remove over 99% of phospholipids.[19]
Q10: Can I just dilute my sample to reduce matrix effects?
Yes, simple dilution of the sample before injection can reduce matrix effects.[12] However, this approach is only feasible if the assay has very high sensitivity, as it also dilutes the vinorelbine analyte, potentially to a level below the lower limit of quantification (LLOQ).[12]
Q11: How does the choice of an internal standard (IS) help?
An ideal internal standard co-elutes and experiences the same matrix effects as the analyte.[17] The best choice is a stable isotope-labeled (SIL) vinorelbine (e.g., vinorelbine-d3).[7] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be suppressed or enhanced to the same degree.[17] By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be effectively normalized, leading to improved accuracy and precision.[21] Using a structural analog (e.g., vinblastine) is a secondary option but may not track the matrix effects as perfectly as a SIL-IS.[9][17]
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Optimizing ESI Parameters for Vinorelbine-d3 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) parameters for the detection of Vinorelbine-d3.
Frequently Asked Questions (FAQs)
Q1: What are the typical ESI-MS/MS parameters for the analysis of Vinorelbine?
A1: Vinorelbine is typically analyzed using a triple quadrupole mass spectrometer in positive ion mode with Electrospray Ionization (ESI). The Multiple Reaction Monitoring (MRM) mode is commonly employed for quantification. A published method for the determination of Vinorelbine in human plasma utilized the precursor-to-product ion transition of m/z 779.4 → 122.0.[1]
Q2: How do I determine the precursor and product ions for Vinorelbine-d3?
A2: Vinorelbine-d3 is a deuterated internal standard for Vinorelbine.[2][3] The precursor ion will be the protonated molecule, [M+H]+. Since deuterium has a mass of approximately 1.006 Da, a d3-labeled compound will have a mass approximately 3 Da higher than the unlabeled compound. The exact mass of Vinorelbine is 778.3942 g/mol , giving a protonated molecule [M+H]+ at approximately m/z 779.4.[4] For Vinorelbine-d3, the expected [M+H]+ would be around m/z 782.4.
Product ions are determined by fragmentation of the precursor ion in the collision cell. The selection of a stable and intense product ion is crucial for sensitivity and specificity. For a structurally similar vinca alkaloid, Vincristine, and its d3-labeled internal standard, the MRM transitions were m/z 825.4 → 765.1 and m/z 828.2 → 768.2, respectively.[5] This suggests that a similar fragmentation pattern can be expected for Vinorelbine-d3, and the product ions may also show a +3 Da shift if the deuterium labels are not on the fragmented portion of the molecule.
Q3: What are the key ESI source parameters to optimize for Vinorelbine-d3 detection?
A3: The key ESI source parameters that should be optimized to enhance sensitivity and reproducibility include:
-
Capillary Voltage (Vcap): This voltage applied to the ESI needle is crucial for the formation of a stable spray. An optimal voltage will produce a consistent signal with minimal discharge.[6][7]
-
Nebulizer Gas Pressure: This gas (typically nitrogen) aids in the formation of fine droplets from the eluent.[6]
-
Drying Gas Flow Rate and Temperature: This heated gas helps in the desolvation of the droplets to release gas-phase ions.[8]
-
Fragmentor Voltage/Nozzle Voltage: This voltage helps in the transfer of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer and can induce some in-source fragmentation.[9]
-
Collision Energy (CE): This is applied in the collision cell to induce fragmentation of the precursor ion to generate the desired product ion for MRM transitions.
-
Declustering Potential (DP): This potential helps to prevent solvent clusters from entering the mass analyzer.
Troubleshooting Guide
Issue 1: Low or No Signal for Vinorelbine-d3
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transition | Verify the precursor and product ions for Vinorelbine-d3. Infuse a standard solution and perform a product ion scan to identify the most intense and stable fragment. |
| Suboptimal ESI Source Parameters | Systematically optimize ESI parameters such as capillary voltage, nebulizer pressure, drying gas flow, and temperature. A Design of Experiments (DoE) approach can be efficient in finding the optimal settings.[8][9] |
| Poor Ionization in Positive Mode | Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation of Vinorelbine-d3. |
| Sample Degradation | Vinorelbine can be subject to degradation. Ensure proper sample handling and storage. Use of an appropriate anticoagulant and pH adjustment can help stabilize the analyte in biological matrices.[10] |
| Matrix Effects (Ion Suppression) | Dilute the sample or improve the sample preparation method to remove interfering matrix components.[7][10] A more selective sample preparation technique like solid-phase extraction (SPE) can reduce matrix effects compared to protein precipitation.[7] |
Issue 2: Unstable Signal or High Noise
| Possible Cause | Troubleshooting Step |
| Unstable Electrospray | Check for blockages in the ESI needle. Ensure a consistent liquid flow from the LC system. Optimize the sprayer position relative to the MS inlet.[7] |
| Inappropriate Capillary Voltage | A voltage that is too high can cause corona discharge, leading to an unstable signal. Try reducing the capillary voltage.[7] The appearance of protonated solvent clusters can indicate the presence of discharge.[7] |
| Contaminated Source | Clean the ESI source components, including the capillary, skimmer, and ion transfer tube, according to the manufacturer's recommendations. |
| Incompatible Mobile Phase | Highly aqueous mobile phases may require higher sprayer potentials to achieve a stable spray.[7] Ensure the mobile phase is well-mixed and degassed. |
Experimental Protocols
Protocol 1: Basic ESI Parameter Optimization (One-Variable-at-a-Time)
-
Prepare a standard solution of Vinorelbine-d3 (e.g., 100 ng/mL) in the initial mobile phase composition.
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate similar to your LC method.
-
Set the mass spectrometer to monitor the expected precursor ion of Vinorelbine-d3 (e.g., m/z 782.4).
-
Vary one parameter at a time (e.g., capillary voltage) while keeping others constant and record the ion intensity.
-
Plot the ion intensity against the parameter value to find the optimum.
-
Repeat for other parameters like nebulizer pressure, drying gas temperature, and flow rate.
-
Once the source parameters are optimized, perform a product ion scan by selecting the precursor ion and ramping the collision energy to find the optimal CE for the desired fragment.
Protocol 2: Systematic Optimization using Design of Experiments (DoE)
For a more comprehensive optimization, a DoE approach is recommended as it can account for interactions between parameters.[8][9]
-
Define the factors (ESI parameters) and their ranges to be investigated (e.g., Capillary Voltage: 2000-4000 V, Drying Gas Temperature: 250-350 °C).
-
Choose a suitable experimental design (e.g., full factorial, fractional factorial, or response surface methodology).
-
Run the experiments in a randomized order.
-
Analyze the results using statistical software to identify significant factors and their optimal levels.
Quantitative Data Summary
The following table summarizes typical starting parameters for Vinorelbine analysis based on published literature. These should be used as a starting point for optimization for Vinorelbine-d3.
| Parameter | Value | Reference |
| Ionization Mode | Positive ESI | [1] |
| Precursor Ion (Vinorelbine) | m/z 779.4 | [1] |
| Product Ion (Vinorelbine) | m/z 122.0 | [1] |
| Mobile Phase | Acetonitrile and 4 mmol/L ammonium formate (pH 3.0) (75:25, v/v) | [1] |
Visualizations
Caption: Workflow for ESI-MS parameter optimization.
References
- 1. Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive LC-ESI-MS/MS method for determining vincristine in micro-volumes of plasma for pediatric cancer patients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Overcoming ion suppression in vinorelbine quantification
Welcome to the technical support center for vinorelbine quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly ion suppression, during the analysis of vinorelbine in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in vinorelbine quantification?
A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1][2] It is a reduction in the ionization efficiency of the target analyte, in this case, vinorelbine, caused by co-eluting compounds from the sample matrix (e.g., plasma, blood).[2][3] This interference can lead to decreased sensitivity, poor accuracy, and unreliable quantification of vinorelbine.[1][3] Even with highly selective MS/MS methods, ion suppression remains a significant issue because the interference happens during the ionization process, before mass analysis.[1]
Q2: What are the common causes of ion suppression in bioanalytical samples?
A2: The primary causes of ion suppression are endogenous components from the biological matrix that co-elute with the analyte.[2][4] Key culprits include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression, often eluting in the middle of the chromatographic run.[5][6]
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Salts and Buffers: High concentrations of non-volatile salts can disrupt the electrospray ionization (ESI) process.[4]
-
Proteins and Peptides: Inadequately removed proteins can interfere with ionization and foul the MS instrument.[4]
Q3: How can I detect if ion suppression is affecting my vinorelbine assay?
A3: A common and effective method is the post-column infusion experiment .[4][7][8] This technique involves infusing a constant flow of a vinorelbine standard solution into the LC eluent after the analytical column but before the mass spectrometer.[3][8] When a blank matrix sample (e.g., plasma extract) is injected, any dip or decrease in the constant vinorelbine signal indicates a region of ion suppression.[4][7][8]
Troubleshooting Guide: Overcoming Ion Suppression
This guide provides a systematic approach to diagnosing and resolving ion suppression issues in your vinorelbine quantification method.
Problem: Low or inconsistent vinorelbine signal intensity.
This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of vinorelbine.
dot graph TD { graph [rankdir="TB", splines=ortho, size="7.5,10!", dpi=100]; node [shape=rectangle, style="filled", margin="0.2,0.1"]; edge [style=solid];
}
Caption: Troubleshooting logic for low vinorelbine signal.
Solution 1: Optimize Chromatographic Separation
The most straightforward approach is often to adjust the chromatography to separate vinorelbine from the interfering matrix components.[1][7]
-
Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of vinorelbine away from the ion suppression zones, which are typically at the beginning and end of the run.[1]
-
Switch to UPLC/UHPLC: Ultra-High Performance Liquid Chromatography (UPLC/UHPLC) offers higher peak resolution and can effectively separate vinorelbine from endogenous interferences. The increased peak sharpness reduces the likelihood of co-elution.
-
Change the Column: If gradient modification is insufficient, consider a column with a different stationary phase chemistry to alter selectivity.
Solution 2: Enhance Sample Preparation
Improving the sample cleanup is one of the most effective ways to eliminate ion suppression by removing the interfering compounds before analysis.[1][9]
-
Protein Precipitation (PPT): While fast and simple, PPT is often insufficient for removing phospholipids and may lead to significant ion suppression.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT by partitioning vinorelbine into an organic solvent, leaving many matrix components behind.[3][9] Several published methods for vinorelbine utilize LLE with solvents like methyl-t-butyl ether.[10][11]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by using a solid sorbent to selectively bind and elute vinorelbine, effectively removing salts, phospholipids, and proteins.[3][4][9]
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Efficacy in Reducing Suppression |
| Protein Precipitation (PPT) | Fast, inexpensive, simple.[4] | Low cleanup efficiency, high risk of ion suppression.[5][9] | Low |
| Liquid-Liquid Extraction (LLE) | Better cleanup than PPT, removes many interferences.[9] | More labor-intensive, potential for emulsions.[4] | Medium to High |
| Solid-Phase Extraction (SPE) | Excellent cleanup, high analyte recovery, removes most interferences.[3][4] | More complex method development, higher cost. | High |
| Phospholipid Removal Plates | Specifically targets phospholipids, can be combined with PPT.[6] | Adds cost and a step to the workflow. | High (for phospholipid-based suppression) |
Solution 3: Modify Mass Spectrometry Parameters
While less common, adjusting the ionization source can sometimes help.
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than Electrospray Ionization (ESI) for certain compounds.[1][3]
-
Optimize Source Conditions: Fine-tuning parameters like gas flows, temperature, and voltages may help minimize the impact of matrix effects.
Experimental Protocol Example: LLE for Vinorelbine in Plasma
This section provides a detailed methodology for a Liquid-Liquid Extraction (LLE) based UPLC-MS/MS method, adapted from published literature.[11]
dot graph G { graph [rankdir="TB", splines=ortho, size="7.5,10!", dpi=100]; node [shape=rectangle, style="filled", margin="0.2,0.1"];
}
Caption: LLE-based sample preparation workflow for vinorelbine.
Methodology
-
Sample Preparation (LLE):
-
Pipette 50-100 µL of human plasma into a microcentrifuge tube.
-
Spike with an internal standard (IS), such as vinblastine or a stable isotope-labeled vinorelbine.[11]
-
Add 1 mL of methyl-t-butyl ether.
-
Vortex for 2-3 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Column: A C18 column is commonly used (e.g., Spursil C18, 50 mm × 2.1 mm, 3 µm).[11]
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 4 mmol/L ammonium formate, pH 3.0).[11] A typical composition could be 75:25 (v/v) acetonitrile:buffer.[11]
-
Flow Rate: Approximately 0.4 mL/min.[11]
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Key Considerations
-
Internal Standard (IS): The use of a suitable internal standard is crucial. A stable isotope-labeled (SIL) IS is ideal as it co-elutes and experiences the same degree of ion suppression as the analyte, thereby compensating for the matrix effect.[9] If a SIL-IS is unavailable, a structural analog like vinblastine is a common alternative.[10][11]
-
Matrix-Matched Calibration: To ensure accuracy, calibration standards and quality control samples should be prepared in the same biological matrix (e.g., blank plasma) as the unknown samples.[3] This helps to normalize the matrix effects across the entire analytical run.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. lctsbible.com [lctsbible.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Vinorelbine-d3 (ditartrate) solubility issues in mobile phase
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues of Vinorelbine-d3 (ditartrate) in mobile phases used for analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is Vinorelbine-d3 (ditartrate) and why is deuteration used?
Vinorelbine-d3 (ditartrate) is a deuterated form of Vinorelbine ditartrate, a semi-synthetic vinca alkaloid used in cancer chemotherapy.[1][2] Deuteration involves replacing one or more hydrogen atoms with its heavy isotope, deuterium. In drug development and analysis, deuterated standards like Vinorelbine-d3 are primarily used as internal standards in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS).[3] This is because its chemical behavior is nearly identical to the non-deuterated drug, but it can be distinguished by its higher mass.
Q2: What are the general solubility properties of Vinorelbine ditartrate?
Vinorelbine ditartrate is generally soluble in water and various organic solvents. Its aqueous solubility is reported to be greater than 1000 mg/mL.[4][5] The pH of an aqueous solution of Vinorelbine ditartrate is approximately 3.5.[5]
Q3: How does the solubility of Vinorelbine-d3 (ditartrate) compare to the non-deuterated form?
While specific solubility data for Vinorelbine-d3 (ditartrate) is not extensively published, the substitution of hydrogen with deuterium atoms is not expected to significantly alter its fundamental physicochemical properties, including solubility. Therefore, the solubility of Vinorelbine-d3 (ditartrate) can be considered very similar to that of Vinorelbine ditartrate.
Troubleshooting Guide: Mobile Phase Solubility Issues
This guide addresses common problems encountered when Vinorelbine-d3 (ditartrate) appears to have poor solubility in the mobile phase during chromatographic analysis.
Issue 1: Analyte Precipitation in the Mobile Phase
Symptoms:
-
Visible cloudiness or particulate matter in the mobile phase after adding the analyte.
-
High backpressure in the HPLC/UPLC system.[6]
-
Poor peak shape and inconsistent retention times.[6]
-
Loss of signal intensity.
Potential Causes & Solutions:
-
pH of the Mobile Phase: Vinorelbine is a basic compound. Its solubility is highly dependent on the pH of the solution. The ditartrate salt is acidic (pH ~3.5 in water), which enhances its aqueous solubility.[5][7] If the mobile phase has a pH where the compound is less protonated, its solubility can decrease, leading to precipitation.
-
Organic Solvent Composition: While organic solvents like acetonitrile and methanol are often used in reverse-phase HPLC, an excessively high percentage of organic solvent can sometimes lead to the precipitation of salts.
-
Solution: Carefully evaluate the ratio of the aqueous component to the organic modifier. If precipitation is observed, consider decreasing the initial percentage of the organic solvent or using a gradient elution that starts with a lower organic concentration.
-
-
Buffer Incompatibility: The choice of buffer and its concentration can impact the solubility of the analyte.
-
Solution: Ensure the buffer is completely dissolved in the aqueous portion of the mobile phase before mixing with the organic solvent. Ammonium formate and ammonium acetate are commonly used buffers in LC-MS applications for Vinorelbine.[10]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetric peaks in the chromatogram.
-
Reduced column efficiency and resolution.
Potential Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Vinorelbine, being a basic compound, can exhibit secondary interactions with residual silanol groups on C18 columns, leading to peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3.0) can suppress the ionization of silanol groups.[10]
-
Use an Ion-Pairing Agent: Additives like triethylamine (TEA) or diethylamine (DEA) can be included in the mobile phase to mask the active sites on the stationary phase.[8][9]
-
Utilize a Modern Column: Employing a column with end-capping or a different stationary phase (e.g., a polar-modified C18) can minimize these secondary interactions.[10]
-
-
-
Analyte Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Reduce the concentration of the injected sample.
-
Experimental Protocols & Data
Mobile Phase Compositions for Vinorelbine Analysis
The following table summarizes mobile phase compositions that have been successfully used for the analysis of Vinorelbine, which can be adapted for Vinorelbine-d3 (ditartrate).
| Mobile Phase Composition | pH | Method | Reference |
| Methanol, Acetonitrile, Diethylamine, and high purity water (420:252:3:225; v/v/v/v) | 6.5 | HPLC | [8][9] |
| Acetonitrile and 4 mmol/L Ammonium Formate (75:25; v/v) | 3.0 | LC-MS/MS | [10] |
| Methanol and Phosphate buffer (600:400; v/v) | 3.5 | RP-HPLC | [11] |
| 0.02 M Ammonium Formate buffer and Methanol (46:54; v/v) | 4.2 | HPLC-MS | [12] |
Solubility Data for Vinorelbine and its Salts
| Solvent | Form | Solubility | Reference |
| Water | Ditartrate | >1000 mg/mL | [4][5] |
| Water | Ditartrate | 10 mg/mL | [13][14] |
| Water | Ditartrate | 100 mg/mL | [2] |
| DMSO | Ditartrate | 100 mg/mL (92.66 mM) | [1][2] |
| DMSO | Tartrate | ~46 mg/mL | [13] |
| Ethanol | Ditartrate | 100 mg/mL (92.66 mM) | [2] |
Note: The reported solubility values can vary, potentially due to differences in experimental conditions and the specific salt form.
Visual Guides
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart to diagnose and resolve common solubility and peak shape issues.
General LC-MS Experimental Workflow
Caption: A typical workflow for the analysis of Vinorelbine-d3 using LC-MS.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. mastelf.com [mastelf.com]
- 7. A New Lipid-Based Nano Formulation of Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. TLC and HPLC methods to follow the synthesis of vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Vinorelbine ditartrate salt hydrate 98 (HPLC) CAS 125317-39-7 [sigmaaldrich.com]
Preventing adduct formation of vinorelbine in the ion source
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing adduct formation of vinorelbine in the ion source during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed for vinorelbine in electrospray ionization mass spectrometry (ESI-MS)?
A1: In positive ion ESI-MS, vinorelbine commonly forms a protonated molecule, [M+H]⁺. However, it is also susceptible to forming adducts with alkali metals, primarily sodium ([M+Na]⁺) and potassium ([M+K]⁺). Ammonium adducts ([M+NH₄]⁺) may also be observed, particularly when ammonium-based salts are used in the mobile phase. The formation of these adducts can complicate data analysis and reduce the sensitivity of the desired protonated molecule.
Q2: Why is it important to control adduct formation for vinorelbine analysis?
A2: Controlling adduct formation is crucial for several reasons:
-
Improved Sensitivity: When the analyte signal is distributed among multiple ions (protonated molecule and various adducts), the intensity of any single ion is reduced. By minimizing adducts and maximizing the [M+H]⁺ ion, the signal-to-noise ratio and overall sensitivity of the assay are improved.
-
Simplified Data Analysis: The presence of multiple adducts can complicate mass spectra, making it more challenging to identify and quantify the target analyte, especially in complex matrices.
-
Enhanced Quantitative Accuracy: The relative abundance of different adducts can vary between samples and standards, leading to poor linearity and inaccurate quantification.[1][2] Consistent ionization to the protonated form is key for robust and reproducible quantitative methods.
Q3: What are the primary sources of sodium and potassium that lead to adduct formation?
A3: Sodium and potassium ions are ubiquitous and can be introduced from various sources:
-
Glassware: Glass vials and containers can leach sodium ions into the sample and mobile phase.[1][3]
-
Reagents and Solvents: HPLC-grade solvents and mobile phase additives can contain trace amounts of metal ions.[1]
-
Sample Matrix: Biological samples, such as plasma or serum, have high endogenous concentrations of salts.[1][2]
-
LC System: Components of the liquid chromatography system can be a source of metal ion contamination.
Troubleshooting Guide: Minimizing Vinorelbine Adduct Formation
This guide provides a systematic approach to troubleshoot and minimize the formation of vinorelbine adducts in the ion source.
Problem: High abundance of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts for vinorelbine.
Below is a flowchart to guide your troubleshooting process:
Caption: Troubleshooting workflow for minimizing vinorelbine adducts.
Detailed Troubleshooting Steps:
Step 1: Mobile Phase Optimization
The composition of the mobile phase is a critical factor in controlling adduct formation.[4][5][6][7][8]
-
Introduce an Acidic Additive: The most effective way to promote the formation of the protonated molecule [M+H]⁺ is to lower the pH of the mobile phase.[2]
-
Recommendation: Add 0.1% formic acid to the aqueous and organic mobile phases. This provides an excess of protons to compete with metal ions for the analyte.
-
-
Utilize Volatile Ammonium Salts: If acidic conditions are not suitable for your chromatography, or if adducts persist, using a volatile ammonium salt can help.
-
Recommendation: Incorporate 2-10 mM ammonium formate or ammonium acetate into the mobile phase. This can promote the formation of [M+NH₄]⁺ adducts, which can be more easily managed and sometimes provide better fragmentation for MS/MS than metal adducts. Published methods for vinorelbine have successfully used ammonium formate.[9]
-
Step 2: Sample Preparation and Handling
Contamination from the sample preparation process is a common source of adduct-forming ions.[1]
-
Use Plastic Consumables: To avoid sodium leaching from glassware, switch to polypropylene or other suitable plastic vials and collection tubes.[1][3]
-
Ensure High Purity of Reagents: Use LC-MS grade solvents (water, acetonitrile, methanol) and high-purity mobile phase additives.
-
Thorough Sample Cleanup: For biological matrices, a rigorous sample preparation method is essential to remove endogenous salts.
Step 3: Ion Source Parameter Optimization
Fine-tuning the ion source parameters can influence the ionization process and help reduce adduct formation.[11][12][13][14][15]
-
Desolvation Temperature and Gas Flow: Inefficient desolvation can lead to the persistence of droplets containing high concentrations of non-volatile salts, which promotes adduct formation.
-
Recommendation: Systematically optimize the desolvation temperature and drying gas flow rate. Start with the instrument manufacturer's recommendations and adjust to find the optimal balance that provides a strong signal for [M+H]⁺ with minimal adducts.
-
-
Spray Voltage: An unstable electrospray can also contribute to inconsistent ionization and adduct formation.
-
Recommendation: Adjust the spray voltage to achieve a stable and consistent spray. Excessively high voltages can sometimes lead to in-source fragmentation or instability.
-
Experimental Protocols
Below are summarized experimental conditions from published methods for vinorelbine analysis that have demonstrated good control over the ionization process.
Table 1: Summary of LC-MS/MS Parameters for Vinorelbine Analysis
| Parameter | Method 1 | Method 2 |
| LC Column | Spursil polar-modified C18 (50 mm × 2.1 mm, 3 µm) | Gemini C18 (50 mm x 2.0 mm) |
| Mobile Phase | Isocratic: 75:25 (v/v) acetonitrile/4 mmol/L ammonium formate (pH 3.0) | Isocratic: 21:9:70 (v/v/v) 1 mM ammonium acetate (pH 10.5)/acetonitrile/methanol |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Ionization Mode | ESI Positive | ESI Positive |
| MS/MS Transition | m/z 779.4 → 122.0 | Not specified in abstract |
| Reference | Qian et al., 2011[9] | Rood et al., 2008[10] |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for developing an LC-MS/MS method for vinorelbine with a focus on minimizing adduct formation.
Caption: Workflow for vinorelbine LC-MS/MS method development.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A sensitive assay for the quantitative analysis of vinorelbine in mouse and human EDTA plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. agilent.com [agilent.com]
- 13. smatrix.com [smatrix.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Isotopic interference of Vinorelbine-d3 with unlabeled vinorelbine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vinorelbine and its deuterated internal standard, Vinorelbine-d3.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Vinorelbine and Vinorelbine-d3 analysis?
A1: Isotopic interference, or crosstalk, occurs when the mass spectrometric signal of the unlabeled Vinorelbine overlaps with the signal of its deuterated internal standard, Vinorelbine-d3. This can happen because naturally abundant heavy isotopes (like Carbon-13) in the unlabeled Vinorelbine molecule can result in a mass increase, causing its signal to appear at the same mass-to-charge ratio (m/z) as the deuterated internal standard.
Q2: Why is it important to assess isotopic interference?
A2: Uncorrected isotopic interference can lead to inaccurate quantification of Vinorelbine. The contribution from the unlabeled analyte to the internal standard's signal can artificially inflate the internal standard's response, leading to an underestimation of the true analyte concentration.
Q3: What are the common mass shifts to be aware of for unlabeled Vinorelbine?
A3: Unlabeled Vinorelbine will have naturally occurring isotopes that result in mass peaks at M+1, M+2, M+3, etc., where M is the monoisotopic mass of the molecule. The intensity of these peaks is determined by the natural abundance of the isotopes of its constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen).
Q4: What is the chemical formula and monoisotopic mass of Vinorelbine?
A4: The chemical formula for Vinorelbine is C45H54N4O8. Its monoisotopic mass is approximately 778.39 g/mol .
Q5: What are the regulatory guidelines regarding isotopic interference?
A5: Regulatory bodies like the FDA and ICH provide guidance on bioanalytical method validation. A common acceptance criterion is that the contribution of the analyte to the internal standard signal should be no more than 5% of the internal standard's response in a blank sample. Conversely, the contribution of the internal standard to the analyte signal should be no more than 20% of the analyte's response at the Lower Limit of Quantification (LLOQ).
Troubleshooting Guides
Issue: Inaccurate or Inconsistent Vinorelbine Quantification
Possible Cause: Isotopic interference from unlabeled Vinorelbine contributing to the Vinorelbine-d3 signal.
Troubleshooting Steps:
-
Verify the Purity of the Internal Standard: Ensure that the Vinorelbine-d3 internal standard is of high isotopic purity and that the contribution of unlabeled Vinorelbine is minimal.
-
Assess Analyte Contribution to Internal Standard:
-
Prepare a high-concentration solution of unlabeled Vinorelbine (at the Upper Limit of Quantification, ULOQ).
-
Acquire a mass spectrum and check for any signal at the m/z of Vinorelbine-d3.
-
The response should be less than 5% of the Vinorelbine-d3 response in a typical sample.
-
-
Assess Internal Standard Contribution to Analyte:
-
Prepare a solution of Vinorelbine-d3 at the working concentration.
-
Acquire a mass spectrum and check for any signal at the m/z of unlabeled Vinorelbine.
-
The response should be less than 20% of the LLOQ response for Vinorelbine.
-
-
Chromatographic Separation: While stable isotope-labeled standards are designed to co-elute with the analyte, slight differences in retention time can occur. Ensure that the chromatography is optimized to minimize any potential for differential matrix effects.
-
Re-evaluate MRM Transitions: If significant interference is observed, consider selecting different precursor-product ion transitions for both the analyte and the internal standard to enhance specificity.
Data Presentation
Table 1: Theoretical Isotopic Distribution of Unlabeled Vinorelbine (C45H54N4O8)
| Mass Shift | Relative Abundance (%) |
| M (Monoisotopic) | 100.00 |
| M+1 | 51.57 |
| M+2 | 14.28 |
| M+3 | 2.94 |
Note: These are theoretical values calculated based on the natural abundance of isotopes. Actual experimental values may vary slightly.
Experimental Protocols
Protocol for Assessing Isotopic Interference
Objective: To determine the extent of isotopic contribution from unlabeled Vinorelbine to the Vinorelbine-d3 signal and vice-versa.
Materials:
-
Vinorelbine reference standard
-
Vinorelbine-d3 internal standard
-
LC-MS/MS system
-
Appropriate solvents and reagents for sample preparation and mobile phase
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of unlabeled Vinorelbine. From this, prepare a working solution at the Upper Limit of Quantification (ULOQ).
-
Prepare a stock solution of Vinorelbine-d3. From this, prepare a working solution at the concentration used in the analytical method.
-
Prepare a blank matrix sample (e.g., plasma) without any added analyte or internal standard.
-
Prepare a blank matrix sample spiked only with the Vinorelbine-d3 working solution.
-
Prepare a blank matrix sample spiked only with the ULOQ solution of unlabeled Vinorelbine.
-
Prepare a sample at the Lower Limit of Quantification (LLOQ) containing both unlabeled Vinorelbine and Vinorelbine-d3.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Monitor the MRM transitions for both unlabeled Vinorelbine and Vinorelbine-d3.
-
-
Data Analysis:
-
Analyte to Internal Standard Interference: In the sample containing only ULOQ Vinorelbine, measure the peak area at the MRM transition of Vinorelbine-d3. Compare this to the peak area of Vinorelbine-d3 in the blank sample spiked with the internal standard. Calculate the percentage of interference.
-
Internal Standard to Analyte Interference: In the sample containing only the Vinorelbine-d3 working solution, measure the peak area at the MRM transition of unlabeled Vinorelbine. Compare this to the peak area of unlabeled Vinorelbine in the LLOQ sample. Calculate the percentage of interference.
-
Acceptance Criteria:
-
The interference from unlabeled Vinorelbine at the MRM transition of Vinorelbine-d3 should be ≤ 5% of the mean response of the internal standard in the blank + IS samples.
-
The interference from Vinorelbine-d3 at the MRM transition of unlabeled Vinorelbine should be ≤ 20% of the mean response of the analyte at the LLOQ.
Visualizations
Addressing poor recovery of vinorelbine during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of vinorelbine from biological samples, with a focus on resolving issues of poor recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting vinorelbine from biological samples?
A1: The three primary methods for vinorelbine extraction are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method often depends on the sample matrix (e.g., plasma, whole blood, tissue), the required level of cleanliness, and the analytical technique to be used downstream (e.g., LC-MS/MS).
Q2: I am experiencing low recovery of vinorelbine. What are the general factors that could be causing this?
A2: Poor recovery of vinorelbine can be attributed to several factors, including:
-
Suboptimal pH: The pH of the sample and extraction solvents is critical for ensuring vinorelbine is in the correct ionization state for efficient extraction.
-
Inappropriate Solvent Choice: The polarity and type of organic solvent used in LLE and SPE are crucial for the effective partitioning and elution of vinorelbine.
-
Incomplete Protein Precipitation: In the PPT method, inefficient removal of proteins can lead to co-precipitation of the analyte, resulting in low recovery.
-
Matrix Effects: Components in the biological matrix can interfere with the extraction process and subsequent analysis, leading to ion suppression or enhancement in LC-MS/MS analysis.[1]
-
Analyte Instability: Vinorelbine may be susceptible to degradation under certain storage and processing conditions.[2][3][4]
-
Improper SPE Sorbent and Protocol: For SPE, the choice of sorbent material and the optimization of the conditioning, loading, washing, and elution steps are critical for good recovery.[1]
Q3: How does the sample matrix affect vinorelbine recovery?
A3: The biological matrix can significantly impact recovery. For instance, whole blood has a different protein and lipid composition compared to plasma, which can affect the efficiency of protein precipitation and the potential for matrix effects.[5] Tissue homogenates can be even more complex, often requiring more rigorous cleanup steps. It is important to validate the extraction method for each specific matrix.
Troubleshooting Guides
Protein Precipitation (PPT)
Problem: Low vinorelbine recovery after protein precipitation.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Protein Removal | Increase the ratio of precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid) to the sample. A 2:1 or 3:1 ratio is a good starting point.[6] |
| Ensure thorough vortexing and allow sufficient incubation time for complete protein precipitation. | |
| Co-precipitation of Vinorelbine | Optimize the choice of precipitating solvent. Acetonitrile is often effective at precipitating proteins while keeping small molecules in the solution.[6] |
| Consider cooling the samples on ice during precipitation, which can sometimes improve protein removal. | |
| Analyte Loss During Centrifugation | Ensure that the centrifugation speed and time are adequate to form a tight protein pellet. |
| Carefully aspirate the supernatant without disturbing the pellet. |
Liquid-Liquid Extraction (LLE)
Problem: Poor vinorelbine recovery with LLE.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal pH of the Aqueous Phase | Adjust the pH of the plasma or aqueous sample to an alkaline pH (typically pH 8-10) before extraction. This ensures that vinorelbine, which is a basic compound, is in its non-ionized form and will partition more readily into the organic solvent. |
| Inappropriate Organic Solvent | Use a water-immiscible organic solvent of appropriate polarity. Methyl-t-butyl ether (MTBE) and ethyl acetate are commonly used for vinorelbine extraction.[7][8] |
| Test different solvents or solvent mixtures to optimize recovery. | |
| Insufficient Mixing/Extraction Time | Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to allow for the efficient transfer of vinorelbine from the aqueous to the organic phase. |
| Emulsion Formation | If an emulsion forms at the interface of the two layers, try centrifugation at a higher speed or for a longer duration. Adding a small amount of salt to the aqueous phase can also help break the emulsion. |
| Analyte Adsorption to Glassware | Silanize glassware to prevent the adsorption of vinorelbine onto the glass surface. |
Solid-Phase Extraction (SPE)
Problem: Low recovery of vinorelbine using SPE.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Sorbent Material | Select a sorbent that has an appropriate interaction mechanism with vinorelbine. Reversed-phase sorbents like C8 or C18 are commonly used.[9][10] Polymeric sorbents like Oasis HLB can also be effective.[11] |
| Inadequate Conditioning/Equilibration | Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water or buffer) before loading the sample. Failure to do so can result in poor retention.[1] |
| Sample Overload | Do not exceed the binding capacity of the SPE cartridge. If necessary, dilute the sample or use a larger cartridge.[1] |
| Ineffective Wash Step | The wash step is crucial for removing interferences. Use a wash solvent that is strong enough to remove matrix components but weak enough to not elute vinorelbine. A mixture of aqueous buffer and a small percentage of organic solvent is often used. |
| Suboptimal Elution Solvent | Use an elution solvent that is strong enough to disrupt the interaction between vinorelbine and the sorbent. This is typically a high-percentage organic solvent, sometimes with a pH modifier (e.g., a small amount of acid or base) to ensure the analyte is in the correct ionization state for elution. Methanol has been shown to be an effective elution solvent for some applications.[9] |
Quantitative Data Summary
| Extraction Method | Matrix | Recovery (%) | Reference |
| Protein Precipitation | Whole Blood | Not explicitly stated, but method was successful for quantification. | [5] |
| Liquid-Liquid Extraction (LLE) | Human Serum | ~80% | [12] |
| Solid-Phase Extraction (SPE) | Human Plasma | ≥92.3% (with C8 sorbent and methanol elution) | [9] |
| Solid-Phase Extraction (SPE) | Blood Plasma and Prostate Gland Tissue | Optimal method, but specific percentage not provided. | [10] |
Experimental Protocols
Protocol 1: Protein Precipitation for Vinorelbine Extraction from Whole Blood
-
Sample Preparation:
-
To 100 µL of whole blood, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
-
Extraction:
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction for Vinorelbine from Human Plasma
-
Sample Preparation:
-
To 50 µL of human plasma, add the internal standard (e.g., vinblastine).[8]
-
Add a basifying agent (e.g., sodium hydroxide) to adjust the pH to alkaline conditions.
-
-
Extraction:
-
Add 1 mL of methyl-t-butyl ether (MTBE).[8]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
-
Reconstitution:
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]
-
Protocol 3: Solid-Phase Extraction for Vinorelbine from Human Plasma
-
Sorbent: C8 SPE cartridge.[9]
-
Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
Visualizations
Caption: General workflow for vinorelbine sample extraction.
Caption: Troubleshooting decision tree for poor vinorelbine recovery.
References
- 1. specartridge.com [specartridge.com]
- 2. Five-day Stability of Vinorelbine in 5% Dextrose Injection and in 0.9% Sodium Chloride Injection at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical stability of Vinorelbine Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bohrium.com [bohrium.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Bioanalytical Method Validation for Vinorelbine Using Vinorelbine-d3 and Alternative Internal Standards
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of vinorelbine in biological matrices, primarily focusing on the use of vinorelbine-d3 as a stable isotope-labeled internal standard (SIL-IS) versus other structural analog internal standards. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of vinorelbine.
The use of a suitable internal standard is critical in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis to ensure accuracy and precision by compensating for variability during sample preparation and analysis.[1][2] A stable isotope-labeled internal standard, such as vinorelbine-d3, is generally preferred as it has nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization efficiency.[2][3] However, structural analogs are also utilized and can provide robust results when properly validated.[3]
Comparison of Bioanalytical Method Performance
The following tables summarize the performance characteristics of a validated LC-MS/MS method for vinorelbine using vinorelbine-d3 as the internal standard, compared to methods employing alternative internal standards like vinblastine and paclitaxel.
Table 1: Method using Vinorelbine-d3 as Internal Standard
| Parameter | Performance |
| Linearity Range | 0.1 - 100 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4] |
| Intra-assay Precision | ≤ 11.6%[5] |
| Inter-assay Precision | ≤ 10.4%[5] |
| Intra-assay Accuracy | -8.7% to 10.3%[5] |
| Inter-assay Accuracy | -10.0% to 7.4%[5] |
| Matrix | Human and Mouse Plasma[4][6] |
| Extraction Method | Protein Precipitation[4][6] |
Table 2: Methods using Alternative Internal Standards
| Parameter | Vinblastine as IS | Paclitaxel as IS |
| Linearity Range | 1 - 1000 ng/mL[7] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[7] | Not Specified |
| Precision | Between-run precision > 94%[8] | Not Specified |
| Accuracy | Between-run accuracy > 94%[8] | Not Specified |
| Matrix | Rat Plasma[7], Human Blood and Urine[8] | Human Plasma[7] |
| Extraction Method | Protein Precipitation[7], Liquid-Liquid Extraction[8] | Not Specified |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison tables.
Protocol 1: LC-MS/MS Method for Vinorelbine using Vinorelbine-d3 Internal Standard [4][6]
-
Sample Preparation: A 50 µL aliquot of plasma is subjected to protein precipitation using an acetonitrile-methanol (1:1, v/v) solution containing vinorelbine-d3.
-
Chromatographic Separation:
-
Column: Xbridge C18, 50 x 2.1 mm i.d.
-
Mobile Phase: Isocratic elution with 1 mM ammonium acetate-ammonia buffer (pH 10.5), acetonitrile, and methanol (28:12:60, v/v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Heated electrospray ionization (HESI).
-
Mode: Tandem mass spectrometry (MS/MS).
-
Protocol 2: LC-MS/MS Method for Vinorelbine using Vinblastine Internal Standard [7]
-
Sample Preparation: A 100 µL plasma sample undergoes a protein precipitation procedure.
-
Chromatographic Separation:
-
Column: Inertsil ODS-3 C18, 2.1 x 50 mm, 5 µm.
-
Run Time: 4 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI).
-
Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored: [M+H]+ at m/z 779 for vinorelbine and m/z 811 for vinblastine.
-
Protocol 3: HPLC-UV Method for Vinorelbine using Vinblastine Internal Standard [8]
-
Sample Preparation: Liquid-liquid extraction from blood or urine using diethyl ether, followed by a back-extraction in acidic conditions.
-
Chromatographic Separation:
-
Column: Cyano column.
-
-
Detection:
-
Method: UV detection.
-
Wavelength: 268 nm.
-
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method, as guided by regulatory agencies like the FDA and EMA.[9][10]
Caption: Workflow for bioanalytical method validation.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. The bioanalysis of vinorelbine and 4-O-deacetylvinorelbine in human and mouse plasma using high-performance liquid chromatography coupled with heated electrospray ionization tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. A high performance liquid chromatography method for vinorelbine and 4-O-deacetyl vinorelbine: a decade of routine analysis in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
Freeze-Thaw Stability of Vinorelbine in Human Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integrity of clinical trial samples is paramount for the accurate determination of pharmacokinetic parameters and bioequivalence studies. For cytotoxic agents like vinorelbine, understanding their stability in biological matrices under various storage and handling conditions is a critical aspect of bioanalytical method validation. This guide provides a comparative overview of the freeze-thaw stability of vinorelbine in human plasma, supported by available experimental data and protocols.
Comparative Analysis of Freeze-Thaw Stability
Bioanalytical method validation studies for vinorelbine consistently report the analyte's stability through several freeze-thaw cycles, a crucial parameter for ensuring the reliability of pharmacokinetic data. While specific quantitative data for vinorelbine is not always detailed in abstracts, the validation of these methods implies that the stability meets the stringent criteria set by regulatory bodies.
A highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the quantification of vinorelbine and other vinca alkaloids in human plasma underwent a thorough validation process, which included an evaluation of its stability under various conditions.[1][2] Although the exact percentage of recovery after each freeze-thaw cycle is not specified in the abstract, the successful validation suggests that vinorelbine is stable under the tested conditions.
For comparative purposes, studies on vincristine, a structurally similar vinca alkaloid, provide more explicit details on freeze-thaw stability. A study on a validated LC-MS/MS method for vincristine in human serum reported that the analyte was stable for up to five freeze-thaw cycles, with a coefficient of variation between 0.07% and 0.05%, indicating excellent stability. Another study demonstrated the stability of vincristine in plasma stored at -20°C for at least 49 days.[3]
The following table summarizes the available data on the freeze-thaw stability of vinorelbine and the comparatively studied vincristine.
| Analyte | Number of Freeze-Thaw Cycles | Storage Temperature (°C) | Matrix | Analytical Method | Stability Outcome | Reference |
| Vinorelbine | Not Specified | Not Specified | Human Plasma | LC-MS/MS | Method validated, implying stability | [1][2] |
| Vincristine | 5 | Not Specified | Human Serum | LC-MS/MS | Stable (CV < 0.1%) | |
| Vincristine | Not Specified | -20 | Human Plasma | HPLC | Stable for at least 49 days | [3] |
Experimental Protocols
The assessment of freeze-thaw stability is a standard component of bioanalytical method validation. The general protocol involves subjecting quality control (QC) samples at low and high concentrations to a series of freeze-thaw cycles before analysis.
General Freeze-Thaw Stability Protocol:
-
Preparation of QC Samples: Spike human plasma with known concentrations of vinorelbine to prepare low and high QC samples.
-
Freezing: Store the QC samples at a specified temperature (e.g., -20°C or -80°C) for at least 12 hours to ensure complete freezing.
-
Thawing: Thaw the QC samples unassisted at room temperature.
-
Cycling: Repeat the freeze-thaw process for a predetermined number of cycles (typically a minimum of three).
-
Analysis: After the final thaw, analyze the QC samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Comparison: Compare the analyte concentrations in the cycled QC samples to those of freshly prepared QC samples or a set of control QC samples that have not undergone freeze-thaw cycles. The stability is generally considered acceptable if the mean concentration of the cycled samples is within ±15% of the nominal concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the freeze-thaw stability of a drug in human plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a high-performance liquid chromatographic assay method for quantification of total vincristine sulfate in human plasma following administration of vincristine sulfate liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Stability of Vinorelbine-d3 (ditartrate) Stock Solutions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the long-term stability of investigational compounds and their deuterated analogs is critical for ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of the stability of Vinorelbine and its deuterated form, Vinorelbine-d3, in stock solutions. The information presented is based on available experimental data and aims to offer practical guidance on storage and handling.
Executive Summary
Vinorelbine, a semi-synthetic vinca alkaloid, is susceptible to degradation over time, influenced by factors such as temperature, light exposure, and the composition of the solution. Its deuterated counterpart, Vinorelbine-d3, is often used as an internal standard in analytical methods. While specific long-term stability data for Vinorelbine-d3 is limited, general recommendations for vinca alkaloids and specific manufacturer guidelines provide a framework for its storage. This guide compares the stability of Vinorelbine under various conditions and provides context with data on other widely used vinca alkaloids, Vincristine and Vinblastine.
Stability of Vinorelbine Stock Solutions
The stability of Vinorelbine is highly dependent on the storage conditions. Unopened vials of Vinorelbine are generally recommended to be stored under refrigeration at 2°C to 8°C and protected from light[1]. Once diluted, the stability is influenced by the diluent, container material, and temperature.
Effect of Temperature and Diluent
Studies have shown that diluted Vinorelbine solutions maintain a significant percentage of their initial concentration over various time points, especially when refrigerated.
| Concentration | Diluent | Storage Temperature | Container | Duration | Percent Remaining | Reference |
| 0.5 mg/mL & 2 mg/mL | 5% Dextrose Injection or 0.9% Sodium Chloride Injection | Room Temperature | Polyvinyl chloride (PVC) minibags | 120 hours | > 94% | [2] |
| 0.1 mg/mL to 3.0 mg/mL | 0.9% Sodium Chloride or 5% Glucose solution | 2°C–8°C | Glass bottles or polyolefin bags | 28 days | Physicochemically stable | [3] |
| 0.1 mg/mL to 3.0 mg/mL | 0.9% Sodium Chloride or 5% Glucose solution | Room Temperature | Glass bottles or polyolefin bags | 4 days | Physicochemically stable | [3] |
| 0.1 mg/mL to 3.0 mg/mL | 0.9% Sodium Chloride or 5% Glucose solution | 2°C–8°C | Polypropylene syringes | 7 days | Physicochemically stable | [3] |
Stability of Vinorelbine-d3 (ditartrate) Stock Solutions
Specific peer-reviewed, long-term stability studies on Vinorelbine-d3 (ditartrate) stock solutions are not widely available in the public domain. However, manufacturers of stable isotope-labeled compounds provide storage recommendations. For Vinorelbine-d3 (ditartrate), a common recommendation for stock solutions is storage at -80°C for up to 6 months , protected from light and under a nitrogen atmosphere[4][5]. It is crucial to aliquot the solution after preparation to avoid repeated freeze-thaw cycles, which can lead to degradation[4][5].
Comparative Stability with Other Vinca Alkaloids
To provide a broader context, the stability of other common vinca alkaloids, Vincristine and Vinblastine, has been studied. These compounds exhibit relatively good stability in common infusion fluids.
| Vinca Alkaloid | Diluent | Storage Temperature | Duration | Percent Remaining | Reference |
| Vinblastine, Vincristine, Vindesine | 5% Dextrose, 0.9% Sodium Chloride, or Ringer's Lactate | 4°C | 3 weeks | No significant degradation | [6][7] |
| Vinblastine, Vincristine, Vindesine | 5% Dextrose, 0.9% Sodium Chloride, or Ringer's Lactate | 25°C | 3 weeks | > 95% | [6][7] |
Degradation Pathways and Metabolites
Vinorelbine undergoes metabolism primarily in the liver, and its degradation can occur through oxidation and hydrolysis. The main metabolites identified are deacetylvinorelbine and vinorelbine N-oxide[8][9]. Deacetylvinorelbine has been shown to possess antitumor activity similar to the parent compound[8]. The biotransformation of Vinorelbine involves phase I reactions such as deacetylation, dealkylation, oxidation, and hydroxylation[10].
Caption: Simplified degradation pathway of Vinorelbine.
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is crucial for accurately determining the concentration of the parent drug and resolving it from its degradation products. The following is a representative protocol based on published methods.
Objective: To quantify the concentration of Vinorelbine in a solution over time to assess its stability.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., Thermo Scientific Hypersil GOLD, 5µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate
-
Orthophosphoric acid
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of 40 mM ammonium acetate (pH 3) and acetonitrile[10].
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 267 nm[11]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Vinorelbine of known concentration in a suitable solvent (e.g., water or methanol). Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the test solution. Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Record the peak area of Vinorelbine in the chromatograms. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of Vinorelbine in the test samples from the calibration curve.
-
Stability Calculation: Calculate the percentage of the initial concentration of Vinorelbine remaining at each time point.
Caption: Workflow for conducting a stability study of a stock solution.
Conclusion and Recommendations
Based on the available data, Vinorelbine stock solutions and diluted infusions exhibit good stability when stored under recommended conditions. For long-term storage of Vinorelbine-d3 (ditartrate) stock solutions, the manufacturer's recommendation of -80°C should be followed to ensure minimal degradation. When conducting experiments, it is imperative to use freshly prepared dilutions from a properly stored stock solution to ensure the accuracy of the results. The use of a validated stability-indicating analytical method is essential for any long-term stability assessment. Further studies are warranted to establish a detailed stability profile for Vinorelbine-d3 under various storage conditions.
References
- 1. Stability of vinca alkaloid anticancer drugs in three commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive high-performance liquid chromatographic method with fluorescence detection for measurement of vinorelbine plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and tolerability of vinorelbine in the cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akademiamedycyny.pl [akademiamedycyny.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. Physicochemical stability of Vinorelbine Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
- 11. Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Vinorelbine Bioanalytical Methods: A Comparative Guide
A detailed comparison of published bioanalytical methods for the quantification of vinorelbine, providing researchers with the necessary data and protocols to evaluate and select appropriate methodologies for their studies.
This guide provides a comparative summary of various validated bioanalytical methods for the quantification of vinorelbine in biological matrices. While a direct inter-laboratory cross-validation study for vinorelbine has not been identified in the public domain, this document synthesizes data from multiple independent laboratory validations to offer a comprehensive overview of method performance. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the key parameters and potential variability of vinorelbine bioanalysis.
Comparative Performance of Vinorelbine Bioanalytical Methods
The following table summarizes the quantitative performance of different Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the analysis of vinorelbine and its active metabolite, 4-O-deacetylvinorelbine. These methods have been validated in various biological matrices and demonstrate the sensitivity and precision achievable with current analytical technologies.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte(s) | Vinorelbine (VRL) & 4-O-deacetylvinorelbine (M1) | Vinorelbine & 4-O-deacetylvinorelbine | Vinorelbine | Vinorelbine |
| Biological Matrix | Human Whole Blood | Human and Mouse Plasma | Rat Plasma | Human Plasma |
| Linearity Range | VRL: up to 25 ng/mL, M1: up to 25 ng/mL[1] | 0.1 to 100 ng/mL[2] | 1-1000 ng/mL[3] | 0.1-200 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL for both VRL and M1[1] | 0.1 ng/mL for both analytes[2] | 1 ng/mL[3] | 0.1 ng/mL[3] |
| Intra-assay Precision (%CV) | ≤ 11.6%[1] | Not explicitly stated | Within 6.0%[3] | Not explicitly stated |
| Inter-assay Precision (%CV) | ≤ 10.4%[1] | Not explicitly stated | Within 6.0%[3] | Not explicitly stated |
| Accuracy | -8.7% to 10.3% for VRL, -10.0% to 7.4% for M1[1] | Not explicitly stated | Within ±4.7% of nominal values[3] | Not explicitly stated |
| Sample Volume | Not explicitly stated | 50 µL[2] | 100 µL[3] | 50 µL[3] |
| Internal Standard | Not explicitly stated | Vinorelbine-d3[2] | Vinblastine[3] | Not explicitly stated |
Experimental Protocols
A critical aspect of cross-laboratory validation is the detailed comparison of experimental protocols. The following sections outline the methodologies employed in the referenced studies.
Method 1: Rapid LC-MS/MS for Therapeutic Drug Monitoring in Human Whole Blood[1]
-
Sample Preparation: Protein precipitation.
-
Chromatography: Onyx monolith C18, 50 x 2 mm column.
-
Detection: Positive electrospray ionization and multiple reaction monitoring (MRM) mode.
Method 2: Bioanalysis in Human and Mouse Plasma using HPLC-HESI-MS/MS[2]
-
Sample Preparation: Protein precipitation of a 50 µL plasma aliquot with an acetonitrile-methanol (1:1, v/v) solution containing the internal standard (vinorelbine-d3).
-
Chromatography: Xbridge C-18 column (50 x 2.1 mm i.d.) with isocratic elution using 1 mM ammonium acetate-ammonia buffer pH 10.5-acetonitrile-methanol (28:12:60, v/v/v) at a flow rate of 0.4 mL/min. The total run time was 5 minutes.
-
Detection: Heated electrospray ionization (HESI) followed by tandem mass spectrometry.
Method 3: LC-ESI-MS Method in Rat Plasma[3]
-
Sample Preparation: Protein precipitation of a 100 µL plasma sample.
-
Chromatography: Inertsil ODS-3 C18 column (2.1 x 50 mm, 5 µm) with a run time of 4 minutes.
-
Detection: Selected ion monitoring (SIM) with ions [M + H]+ at m/z 779 for vinorelbine and m/z 811 for the internal standard, vinblastine.
Method 4: LC-MS/MS in Human Plasma[3]
-
Sample Preparation: Not detailed.
-
Chromatography: Not detailed.
-
Detection: Positive ion multiple reaction monitoring (MRM) mode, monitoring the precursor→product ion transitions at m/z 779.4→122.0 for vinorelbine.
Visualizing the Workflow
To facilitate a clearer understanding of the processes involved in bioanalytical method validation and execution, the following diagrams illustrate a generalized cross-validation workflow and a typical LC-MS/MS analytical workflow for vinorelbine.
Conclusion
The presented data from various studies demonstrate that robust and sensitive bioanalytical methods for vinorelbine quantification are available. While the core technology of LC-MS/MS is consistent, variations in sample preparation, chromatographic conditions, and specific instrument parameters can influence the final results. For clinical trials and other studies where samples may be analyzed in different laboratories, a formal cross-validation study is highly recommended to ensure data comparability and integrity. The general principles for such a validation are outlined in regulatory guidance documents from agencies like the U.S. Food and Drug Administration (FDA).[4][5][6] This guide serves as a starting point for researchers to compare existing validated methods and to design their own cross-validation studies.
References
- 1. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. centerforbiosimilars.com [centerforbiosimilars.com]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
A Comparative Guide to Vinorelbine Quantification Assays: Linearity and Range Assessment
For researchers, scientists, and drug development professionals, the accurate quantification of vinorelbine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This guide provides a comparative overview of commonly employed analytical methods for vinorelbine quantification, with a specific focus on their linearity and dynamic range. Experimental data from published studies are summarized to aid in the selection of the most appropriate assay for your research needs.
Performance Comparison of Vinorelbine Quantification Assays
The selection of an analytical method for vinorelbine quantification is often dictated by the required sensitivity, the nature of the biological matrix, and the desired sample throughput. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques. The following table summarizes the linearity and quantification range of various published assays.
| Analytical Method | Biological Matrix | Linearity (R²) | Quantification Range (ng/mL) | Reference |
| LC-MS/MS | Human Whole Blood | ≥ 0.994 | 0.05 - 25 | [1] |
| LC-MS/MS | Human Plasma | > 0.997 | 0.1 - 200 | [2] |
| LC-MS/MS | Human Serum | > 0.99 | 0.5 - 1000 | [3] |
| LC-MS/MS | Rat Plasma | Not Specified | 1 - 1000 | [4] |
| HPLC-UV | Spiked Human Plasma | > 0.9998 | 5 - 750 | [5] |
| HPLC-Fluorescence | Human Plasma | Not Specified | 2 - 1000 | [6] |
| HPLC-UV | Pharmaceutical Dosage Forms | Not Specified | 0.19 - Not Specified (µg/mL) | [7] |
Experimental Workflow for Vinorelbine Quantification
A typical bioanalytical workflow for the quantification of vinorelbine in biological samples involves several key steps, from sample collection to data analysis. The following diagram illustrates a generalized experimental process.
References
- 1. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive determination of vinorelbine in human plasma by liquid chromatography-tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive high-performance liquid chromatographic method with fluorescence detection for measurement of vinorelbine plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the Precision and Accuracy of a Vinorelbine LC-MS/MS Method: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quantification of therapeutic agents like vinorelbine requires highly precise and accurate bioanalytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. This guide provides a comparative overview of the precision and accuracy of different LC-MS/MS methods for vinorelbine quantification, supported by experimental data from published studies.
Comparative Analysis of Method Performance
The precision and accuracy of an analytical method are critical parameters for its validation. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. These are often expressed as the coefficient of variation (%CV) for precision and as a percentage of the nominal value for accuracy.
Below is a summary of the performance characteristics of three distinct LC-MS/MS methods for the quantification of vinorelbine in biological matrices.
| Parameter | Method 1 | Method 2 | Method 3 |
| Intra-Day Precision (%CV) | ≤ 6.0% | ≤ 11.6%[1] | ≤ 10.6%[2] |
| Inter-Day Precision (%CV) | ≤ 6.0% | ≤ 10.4%[1] | ≤ 10.6%[2] |
| Intra-Day Accuracy | ± 4.7% | -8.7% to 10.3%[1] | ± 12.4%[2] |
| Inter-Day Accuracy | ± 4.7% | -10.0% to 7.4%[1] | ± 12.4%[2] |
Experimental Workflow
A typical experimental workflow for the quantification of vinorelbine using LC-MS/MS involves several key steps from sample preparation to data analysis. The following diagram illustrates a generalized workflow.
Detailed Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of any analytical method. Below are the experimental protocols for two of the compared methods.
Method 1 Protocol
-
Sample Preparation: This method employed a protein precipitation extraction. To 50 µL of plasma, an internal standard was added, followed by a precipitating agent. The mixture was vortexed and centrifuged. The resulting supernatant was then injected into the LC-MS/MS system.
-
Chromatography: Chromatographic separation was achieved on a C18 column. The mobile phase consisted of a gradient mixture of acetonitrile and an aqueous buffer.
-
Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analysis was conducted in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor to product ion transitions for vinorelbine and the internal standard.[3]
Method 2 Protocol
-
Sample Preparation: This method utilized a liquid-liquid extraction (LLE) procedure. An internal standard was added to the biological matrix, followed by an extraction solvent. After vortexing and centrifugation, the organic layer was separated, evaporated to dryness, and the residue was reconstituted in the mobile phase for injection.[2]
-
Chromatography: A C18 column (50 x 2.1 mm, 5 µm) was used for chromatographic separation. A gradient elution was employed with a mobile phase consisting of acetonitrile and an aqueous buffer containing formic acid.[2]
-
Mass Spectrometry: An API4000 triple quadrupole mass spectrometer was used for detection in positive ion mode. The MRM transitions for vinorelbine and its deuterated internal standard were monitored.[2]
Method 3 Protocol
-
Sample Preparation: This method involved protein precipitation from whole blood samples.
-
Chromatography: An Onyx monolith C18 column (50 x 2 mm) was used for the separation of analytes.
-
Mass Spectrometry: Quantification was carried out using positive electrospray ionization and MRM mode.[1]
This comparative guide highlights the robust performance of LC-MS/MS methods for vinorelbine quantification. While all presented methods demonstrate acceptable levels of precision and accuracy according to regulatory guidelines, slight variations in their performance characteristics exist. The choice of a specific method may depend on the required sensitivity, sample matrix, and available instrumentation. The detailed protocols and workflow provide a comprehensive resource for researchers aiming to establish or validate their own bioanalytical methods for vinorelbine.
References
- 1. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Matrix: A Comparative Guide to Vinorelbine Bioanalysis in Different Biological Fluids
A comprehensive evaluation of matrix effects is critical for the development of robust and reliable bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies. This guide provides a comparative analysis of the matrix effects encountered during the quantification of the chemotherapeutic agent vinorelbine in various biological fluids: whole blood, plasma, serum, and urine. The information presented herein is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate biological matrix and analytical methodology for their specific research needs.
Understanding the Impact of Biological Matrices
The inherent complexity of biological matrices can significantly influence the accuracy and precision of analytical measurements, a phenomenon known as the "matrix effect." Endogenous components such as proteins, phospholipids, and salts can interfere with the ionization of the target analyte in mass spectrometry-based assays, leading to ion suppression or enhancement. Consequently, a thorough evaluation of the matrix effect is a regulatory requirement for the validation of bioanalytical methods.
This guide summarizes key performance parameters—matrix effect, recovery, and process efficiency—for vinorelbine analysis in different biological fluids, based on data from published scientific literature. The aim is to provide a clear and objective comparison to facilitate informed decision-making in the bioanalytical workflow.
Quantitative Comparison of Vinorelbine Bioanalysis
Table 1: Matrix Effect of Vinorelbine in Different Biological Fluids
| Biological Fluid | Extraction Method | Analytical Method | Matrix Effect (%) |
| Whole Blood | Protein Precipitation | LC-MS/MS | 93.67 - 105.87 |
| Plasma | Liquid-Liquid Extraction | LC-MS/MS | Data not specified |
| Serum | Not specified | LC-MS | Data not specified |
| Urine | Liquid-Liquid Extraction | HPLC-UV | Data not available |
Table 2: Recovery of Vinorelbine from Different Biological Fluids
| Biological Fluid | Extraction Method | Analytical Method | Recovery (%) |
| Whole Blood | Protein Precipitation | LC-MS/MS | 62.07 - 105.46 |
| Plasma | Liquid-Liquid Extraction | LC-MS/MS | Data not specified |
| Serum | Not specified | LC-MS | ~80 |
| Urine | Liquid-Liquid Extraction | HPLC-UV | Data not available |
Table 3: Process Efficiency of Vinorelbine Analysis in Different Biological Fluids
| Biological Fluid | Extraction Method | Analytical Method | Process Efficiency (%) |
| Whole Blood | Protein Precipitation | LC-MS/MS | Data not available |
| Plasma | Liquid-Liquid Extraction | LC-MS/MS | Data not available |
| Serum | Not specified | LC-MS | Data not available |
| Urine | Liquid-Liquid Extraction | HPLC-UV | Data not available |
Experimental Protocols for Vinorelbine Extraction
The choice of extraction method is crucial for minimizing matrix effects and achieving high analyte recovery. Below are detailed methodologies for the two most common extraction techniques used for vinorelbine analysis in biological fluids.
Protein Precipitation (for Whole Blood and Plasma)
Protein precipitation is a simple and rapid method for removing proteins from biological samples.
-
Sample Preparation: To a 100 µL aliquot of whole blood or plasma, add a known amount of an appropriate internal standard.
-
Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, to the sample.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte and internal standard.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (for Plasma and Urine)
Liquid-liquid extraction (LLE) is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases.
-
Sample Preparation: To a 500 µL aliquot of plasma or urine, add a known amount of an appropriate internal standard.
-
pH Adjustment: Adjust the pH of the sample as necessary to optimize the extraction of vinorelbine.
-
Extraction: Add 5 mL of an immiscible organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane).
-
Mixing: Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.
Experimental Workflow for Matrix Effect Evaluation
The following diagram illustrates a typical experimental workflow for the evaluation of matrix effects in the bioanalysis of vinorelbine.
Caption: Workflow for the evaluation of matrix effect, recovery, and process efficiency.
Conclusion
The selection of an appropriate biological matrix is a critical first step in the development of a reliable bioanalytical method for vinorelbine. The data presented in this guide indicate that whole blood, when analyzed by LC-MS/MS following protein precipitation, can yield acceptable recovery and manageable matrix effects. While serum also shows good recovery, more data is needed to fully characterize its matrix effects. For plasma, liquid-liquid extraction is a common approach, though quantitative data on its performance with vinorelbine is limited in the reviewed literature. A significant data gap exists for the quantitative assessment of matrix effects for vinorelbine in urine.
Researchers should carefully consider the advantages and disadvantages of each matrix and extraction method in the context of their specific study objectives. The provided experimental protocols and workflow diagram offer a practical foundation for the evaluation and validation of bioanalytical methods for vinorelbine, ultimately contributing to the generation of high-quality data in preclinical and clinical research.
Navigating Bioanalytical Waters: A Comparative Guide to Incurred Sample Reanalysis in Vinorelbine Pharmacokinetic Studies
For researchers, scientists, and professionals in drug development, ensuring the reliability and reproducibility of bioanalytical data is paramount. In the realm of pharmacokinetic (PK) studies for chemotherapeutic agents like vinorelbine, Incurred Sample Reanalysis (ISR) serves as a critical tool to validate the performance of analytical methods under real-world conditions. This guide provides a comprehensive comparison of bioanalytical methodologies for vinorelbine quantification, with a focus on the principles and application of ISR.
The Crucial Role of Incurred Sample Reanalysis
Incurred Sample Reanalysis is a regulatory requirement by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to confirm the reproducibility of a bioanalytical method.[1][2] Unlike calibration standards and quality control (QC) samples that are prepared by spiking a known concentration of the drug into a clean biological matrix, incurred samples are actual study samples from subjects who have been administered the drug.[2] These samples may contain metabolites, concomitant medications, and other endogenous compounds that could interfere with the analysis and are not present in the clean matrix used for method validation.[2]
The ISR process involves reanalyzing a subset of study samples in a separate analytical run on a different day and comparing the results to the initial values.[3] This process helps to identify potential issues such as sample non-homogeneity, instability of the analyte in the incurred sample matrix, or unexpected matrix effects that may not be apparent during method validation.[2]
According to regulatory guidelines, for small molecules like vinorelbine, at least two-thirds (67%) of the reanalyzed samples should have results within ±20% of the mean of the initial and reanalyzed values.[1][4]
Bioanalytical Methods for Vinorelbine Quantification
The primary methods for quantifying vinorelbine in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). While both methods are utilized, LC-MS/MS is now more commonly employed due to its superior sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis in pharmacokinetic studies due to its high sensitivity, specificity, and high-throughput capabilities. Several validated LC-MS/MS methods have been published for the determination of vinorelbine in human plasma and whole blood.[5][6][7]
Table 1: Comparison of Published LC-MS/MS Methods for Vinorelbine Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Whole Blood | Human Plasma | Human Plasma |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Protein Precipitation |
| Chromatography | Onyx monolith C18 column | C18 column (50 × 2.1 mm, 5 µm) | Xbridge C18 column (50 x 2.1 mm i.d.) |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.025 ng/mL | 0.1 ng/mL |
| Linear Range | Up to 25 ng/mL | 0.025 to 10 ng/mL | 0.1 to 100 ng/mL |
| Intra-assay Precision (%CV) | ≤ 11.6% | ≤ 10.6% | Not explicitly stated |
| Inter-assay Precision (%CV) | ≤ 10.4% | Not explicitly stated | Not explicitly stated |
| Accuracy (%Bias) | -8.7% to 10.3% | ± 12.4% | Not explicitly stated |
| Internal Standard | Not explicitly stated | Deuterated isotopes | Vinorelbine-d3 |
Note: While these studies report successful validation, specific quantitative data from Incurred Sample Reanalysis was not publicly available in the reviewed literature.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Historically, HPLC-UV methods were used for the quantification of vinorelbine. While less sensitive than LC-MS/MS, HPLC-UV can still be a viable option for certain applications.
Table 2: Example of a Published HPLC-UV Method for Vinorelbine Quantification
| Parameter | HPLC-UV Method |
| Biological Matrix | Human Blood and Urine |
| Sample Preparation | Liquid-Liquid Extraction followed by back-extraction |
| Chromatography | Cyano column |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
| Linear Range | Up to 2000 ng/ml |
| Between-run Precision (%CV) | > 94% |
| Accuracy | > 94% |
| Internal Standard | Vinblastine |
Note: This study demonstrated long-term reproducibility through the analysis of a large number of samples over a decade, though specific ISR data as per current regulatory definitions was not presented.[8]
Experimental Protocols
Below are detailed experimental protocols for the bioanalytical methods discussed.
General Incurred Sample Reanalysis Protocol
The following workflow outlines the general procedure for performing ISR in a vinorelbine pharmacokinetic study.
Figure 1: General workflow for Incurred Sample Reanalysis (ISR).
LC-MS/MS Method Protocol
This protocol is a representative example based on published methods for vinorelbine quantification in human plasma.
Figure 2: Experimental workflow for a typical LC-MS/MS method.
Conclusion
The bioanalytical community places a strong emphasis on the reproducibility and reliability of data generated in pharmacokinetic studies. Incurred Sample Reanalysis is an indispensable tool for ensuring the quality of bioanalytical methods used for drugs like vinorelbine. While both HPLC-UV and LC-MS/MS methods have been developed and validated for vinorelbine quantification, LC-MS/MS is generally favored for its enhanced sensitivity and specificity.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. e-b-f.eu [e-b-f.eu]
- 4. researchgate.net [researchgate.net]
- 5. Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. A high performance liquid chromatography method for vinorelbine and 4-O-deacetyl vinorelbine: a decade of routine analysis in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Vinorelbine-d3 (ditartrate): A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols for Vinorelbine-d3 (ditartrate)
Vinorelbine-d3 (ditartrate), a potent antineoplastic agent utilized in critical research and drug development, necessitates stringent disposal procedures to ensure the safety of laboratory personnel and the environment. As a cytotoxic and hazardous compound, all waste generated from its use must be managed in strict accordance with federal, state, and local regulations. This guide provides a detailed, step-by-step operational plan for the proper handling and disposal of Vinorelbine-d3 (ditartrate) waste, ensuring compliance and mitigating risk.
Core Principle: Segregation of Hazardous Waste
The cornerstone of proper disposal lies in the accurate classification and segregation of waste into two primary categories: trace chemotherapy waste and bulk chemotherapy waste . This distinction is crucial as it dictates the required containment, labeling, and final disposal pathway.
Quantitative Data for Waste Classification
The determination of whether waste is classified as "trace" or "bulk" is based on specific quantitative thresholds established by the Resource Conservation and Recovery Act (RCRA).
| Waste Classification | Quantitative Threshold | Examples |
| Trace Chemotherapy Waste | Contains less than 3% of the original drug volume by weight.[1][2][3] | Empty vials, syringes, IV bags, and tubing; personal protective equipment (PPE) such as gloves and gowns with minimal contamination.[1][4][5] |
| Bulk Chemotherapy Waste | Contains 3% or more of the original drug volume by weight.[1][2][3] | Unused or partially used vials, syringes, and IV bags; materials used to clean up spills; heavily contaminated PPE.[1][5] |
Step-by-Step Disposal Protocol for Vinorelbine-d3 (ditartrate)
Adherence to the following procedural steps is mandatory for all personnel handling Vinorelbine-d3 (ditartrate) waste.
Step 1: Immediate Segregation at the Point of Generation
-
As soon as waste is generated, it must be identified as either trace or bulk chemotherapy waste.
-
Never mix chemotherapy waste with regular trash or other chemical waste streams.[4]
Step 2: Containerization
-
Trace Chemotherapy Waste:
-
Place all trace waste, including sharps, into designated yellow, puncture-resistant containers.[1][6][7]
-
These containers must be clearly labeled "TRACE CHEMOTHERAPY WASTE" and "INCINERATE ONLY".[4][8]
-
Soft materials like gowns and gloves can be placed in yellow bags specifically designed for chemotherapy waste.[4][7]
-
-
Bulk Chemotherapy Waste:
Step 3: Labeling and Storage
-
Ensure all containers are securely sealed to prevent leakage.
-
Store filled containers in a designated, secure area away from general laboratory traffic.
-
Follow all institutional guidelines for temporary storage duration and location.
Step 4: Final Disposal
-
All Vinorelbine-d3 (ditartrate) waste, both trace and bulk, must be disposed of via incineration at a licensed hazardous waste facility.[9][10]
-
Coordinate with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor for pickup and final disposal.
-
Do not, under any circumstances, dispose of Vinorelbine-d3 (ditartrate) waste down the drain or in the regular trash.[9][10]
Experimental Workflow for Vinorelbine-d3 (ditartrate) Waste Disposal
The following diagram illustrates the logical flow for the proper management and disposal of waste generated from experiments involving Vinorelbine-d3 (ditartrate).
Caption: Workflow for Vinorelbine-d3 (ditartrate) Waste Disposal.
References
- 1. allpointsmedicalwaste.com [allpointsmedicalwaste.com]
- 2. usbioclean.com [usbioclean.com]
- 3. amsmedwaste.com [amsmedwaste.com]
- 4. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
- 5. medprodisposal.com [medprodisposal.com]
- 6. Chemotherapy Waste Disposal Guidelines for Healthcare Workers [mybiowaste.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Vinorelbine SDS, 71486-22-1 Safety Data Sheets - ECHEMI [echemi.com]
Essential Safety and Logistical Information for Handling Vinorelbine-d3 (ditartrate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and operational plans for the handling and disposal of Vinorelbine-d3 (ditartrate), a hazardous drug requiring stringent safety measures to minimize exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
Vinorelbine-d3 (ditartrate) is classified as a hazardous antineoplastic agent. Occupational exposure can occur through inhalation, skin contact, or ingestion, posing significant health risks. Adherence to proper PPE protocols is mandatory for all personnel handling this compound.
Recommended Personal Protective Equipment (PPE)
All personnel must be trained in the proper donning and doffing of PPE.[1] Consider all PPE worn when handling hazardous drugs to be contaminated.[2]
| PPE Component | Standard | Rationale |
| Gloves | ASTM D6978-tested, powder-free, nitrile gloves.[1][3] | Provides a barrier against cytotoxic agents. Double gloving is required.[1][3] |
| Gowns | Disposable, impermeable gowns made of polyethylene-coated polypropylene or a similar laminate material.[1] | Protects skin and clothing from contamination. Gowns should close in the back and have long sleeves with tight-fitting cuffs.[1] |
| Eye Protection | Goggles or a full-face shield.[1] | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is required when there is a risk of aerosolization, such as when handling the powder form or during spill cleanup.[1] | Prevents inhalation of hazardous particles. |
| Shoe Covers | Two pairs of disposable shoe covers. | Prevents the spread of contamination outside of the handling area. |
Glove Selection and Use:
| Glove Material | Breakthrough Time (Vincristine Sulfate 1.0 mg/ml) | Recommendation |
| Nitrile | No breakthrough for up to 240 minutes | Recommended |
Important Considerations:
-
Change gloves every 30 minutes or immediately if they are torn, punctured, or contaminated.[3]
-
When double-gloving, wear the inner glove under the gown cuff and the outer glove over the cuff.[1]
Experimental Workflow for Handling Vinorelbine-d3 (ditartrate)
The following workflow outlines the essential steps for safely handling Vinorelbine-d3 (ditartrate) in a laboratory setting.
Spill Management Plan
Immediate and proper cleanup of spills is crucial to prevent exposure and environmental contamination. A spill kit should be readily accessible in all areas where Vinorelbine-d3 (ditartrate) is handled.
Spill Kit Contents:
-
Appropriate PPE (as listed in the table above)
-
Absorbent, plastic-backed pads
-
Disposable scoop and scraper
-
Chemotherapy waste disposal bags (yellow for trace, black for bulk)
-
Detergent solution
-
Deactivating agent (e.g., 2% sodium hypochlorite solution)
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment from the spill kit.
-
Contain the Spill:
-
Liquids: Gently cover the spill with absorbent pads, working from the outside in.
-
Solids: Carefully scoop up the powder using a disposable scoop and scraper. Avoid creating dust.
-
-
Decontaminate the Area:
-
Clean the spill area with a detergent solution, followed by a deactivating agent like a 2% sodium hypochlorite solution. Allow for the recommended contact time.
-
Rinse the area with water.
-
-
Dispose of Waste: Place all contaminated materials (absorbent pads, cleaning materials, and disposable PPE) into the appropriate chemotherapy waste container.
-
Report the Incident: Document the spill and cleanup procedure according to your institution's policies.
Disposal Plan
Chemotherapy waste is categorized as either "trace" or "bulk" waste, and each requires a specific disposal pathway.
| Waste Category | Definition | Disposal Container |
| Trace Waste | Items contaminated with less than 3% of the original drug volume (e.g., empty vials, syringes, IV bags, gloves, gowns, and other disposable materials). | Yellow puncture-resistant container labeled "Chemotherapy Waste" or "Trace Chemo". |
| Bulk Waste | Items contaminated with more than 3% of the original drug volume (e.g., partially full vials, syringes, IV bags, and materials used to clean up large spills). | Black RCRA hazardous waste container labeled "Hazardous Waste" and specifying the chemical contents. |
Disposal Procedures:
-
Segregate Waste: At the point of generation, separate trace and bulk chemotherapy waste into the correct color-coded containers.
-
Container Management:
-
Do not overfill containers.
-
Keep containers sealed when not in use.
-
Store waste containers in a designated, secure area away from general traffic.
-
-
Final Disposal: All chemotherapy waste must be disposed of through a licensed hazardous waste vendor. Do not dispose of this waste in the regular trash or sewer system.
By adhering to these safety and logistical protocols, researchers and laboratory personnel can significantly minimize the risks associated with handling Vinorelbine-d3 (ditartrate) and ensure a safe working environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
